2-Chloro-4,5-dimethyl-1,3-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPHXLKDRAIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4,5-dimethyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. The two principal pathways discussed are the Sandmeyer reaction starting from 2-amino-4,5-dimethyl-1,3-thiazole and the direct chlorination of 4,5-dimethyl-1,3-thiazole-2-thiol. This document is intended to serve as a practical and authoritative resource for chemists in research and development.
Introduction: The Significance of the 2-Chlorothiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a chlorine atom at the 2-position of the thiazole ring provides a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution reactions. This allows for the facile introduction of various functional groups, making 2-chloro-thiazole derivatives highly valuable intermediates in the synthesis of complex molecules. 2-Chloro-4,5-dimethyl-1,3-thiazole, in particular, serves as a crucial starting material for a range of applications, including the development of novel pharmaceuticals and agrochemicals.
Synthetic Strategies: A Comparative Overview
Two primary and well-established synthetic routes lead to 2-Chloro-4,5-dimethyl-1,3-thiazole. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and safety considerations.
-
Route 1: The Sandmeyer Reaction of 2-Amino-4,5-dimethyl-1,3-thiazole. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate. It is a reliable and widely used method for the synthesis of 2-halothiazoles.[1][2][3]
-
Route 2: Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol. This approach involves the direct chlorination of a thiol precursor. This method can be efficient but may require careful control of the reaction conditions to avoid over-chlorination or other side reactions.
The following sections will provide a detailed examination of each of these synthetic pathways, including the preparation of the necessary starting materials.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the transformation of aryl and heteroaryl amines into halides.[4][5] This multi-step process, when applied to the synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole, begins with the synthesis of the corresponding 2-amino precursor.
Synthesis of the Precursor: 2-Amino-4,5-dimethyl-1,3-thiazole
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
The Sandmeyer Reaction: Conversion to 2-Chloro-4,5-dimethyl-1,3-thiazole
With the 2-amino precursor in hand, the Sandmeyer reaction can be performed. This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the desired 2-chloro product.
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Suspend 2-amino-4,5-dimethyl-1,3-thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Halogenation:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Table 1: Key Parameters for the Sandmeyer Reaction
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Essential for the formation of the diazonium salt and subsequent chlorination. |
| Solvent | Water, Hydrochloric Acid | Provides the acidic medium for diazotization and solubilizes the reagents. |
Route 2: Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol
An alternative approach to 2-Chloro-4,5-dimethyl-1,3-thiazole is the direct chlorination of 4,5-dimethyl-1,3-thiazole-2-thiol. This method avoids the use of the potentially unstable diazonium salt intermediate.
Synthesis of the Precursor: 4,5-Dimethyl-1,3-thiazole-2-thiol
This thiol precursor can be synthesized from 3-amino-2-butanone hydrochloride and carbon disulfide.
Reaction Scheme:
Caption: Synthesis of 4,5-Dimethyl-1,3-thiazole-2-thiol.
Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-thiazole-2-thiol
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 3-amino-2-butanone hydrochloride (1.0 eq) in a suitable solvent such as ethanol or pyridine.
-
Reagent Addition: Add a base, such as triethylamine (2.2 eq), to the solution. Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Work-up and Isolation: Acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate and can be collected by filtration. Wash the solid with water and dry. Recrystallization from a suitable solvent can be performed for further purification.
Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol
The final step in this route is the chlorination of the thiol. Various chlorinating agents can be employed for this transformation.
Reaction Scheme:
Caption: Chlorination of 4,5-Dimethyl-1,3-thiazole-2-thiol.
Experimental Protocol: Chlorination
-
Reaction Setup: Dissolve 4,5-dimethyl-1,3-thiazole-2-thiol (1.0 eq) in an inert solvent such as dichloromethane or chloroform.
-
Chlorinating Agent Addition: Cool the solution in an ice bath and add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) (1.0-1.2 eq), dropwise.
-
Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction with water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by distillation or column chromatography.
Table 2: Common Chlorinating Agents for Thiol Conversion
| Chlorinating Agent | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | Readily available, effective | Can lead to side reactions if not controlled |
| Phosphorus Pentachloride (PCl₅) | Powerful chlorinating agent | Solid, can be difficult to handle |
| N-Chlorosuccinimide (NCS) | Milder, more selective | May require longer reaction times or higher temperatures |
Conclusion: A Versatile Building Block within Reach
The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole is readily achievable through well-established synthetic methodologies. The Sandmeyer reaction provides a reliable and historically significant route, while the chlorination of the corresponding thiol offers a viable alternative. The choice of synthetic strategy will be dictated by factors such as precursor availability, scale, and laboratory capabilities. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). National Center for Biotechnology Information. Retrieved from [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Process for preparing thiazole derivatives. (2017). Google Patents.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
2-Chloro-4,5-dimethyl-1,3-thiazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-4,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Chemical Identity and Significance
2-Chloro-4,5-dimethyl-1,3-thiazole (CAS No. 56355-41-0) is a substituted heterocyclic compound featuring a five-membered aromatic thiazole ring.[1][2] This scaffold is of profound interest in medicinal chemistry and materials science. The thiazole ring itself is a key component in numerous FDA-approved drugs and biologically active agents, valued for its unique electronic properties and ability to engage in hydrogen bonding.[3][4]
The specific substitution pattern of 2-Chloro-4,5-dimethyl-1,3-thiazole—a reactive chlorine atom at the 2-position and two methyl groups at the 4 and 5-positions—renders it a highly versatile and valuable building block in organic synthesis. The chlorine atom serves as a synthetically strategic leaving group, enabling a wide array of functionalization reactions, particularly modern cross-coupling methodologies. The methyl groups influence the molecule's steric and electronic profile, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and potential applications for professionals in drug discovery and development.
Section 2: Physicochemical and Spectroscopic Profile
Precise experimental data for 2-Chloro-4,5-dimethyl-1,3-thiazole is not extensively published. However, based on its structure and data from commercial suppliers, we can compile its core properties and predict its spectroscopic characteristics.
Physical and Computed Properties
The following table summarizes the known and calculated properties of the title compound. The molecule is typically supplied as a liquid, suggesting a relatively low melting point.[2]
| Property | Value | Source |
| CAS Number | 56355-41-0 | [1][2] |
| Molecular Formula | C₅H₆ClNS | [1] |
| Molecular Weight | 147.63 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Topological Polar Surface Area | 41.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Monoisotopic Mass | 146.9909481 u | [1] |
Anticipated Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aliphatic region corresponding to the two non-equivalent methyl groups.
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C4-CH₃: Predicted chemical shift (δ) around 2.2-2.4 ppm.
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C5-CH₃: Predicted chemical shift (δ) around 2.1-2.3 ppm. The exact positions will depend on the solvent used, but these estimations provide a clear diagnostic window for reaction monitoring and structural confirmation.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide critical information about the core heterocyclic structure.
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C2 (C-Cl): Expected to be the most downfield carbon of the ring, likely in the range of δ 150-155 ppm, due to the electronegativity of both the adjacent chlorine and nitrogen atoms.
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C4 & C5: These carbons are predicted to appear in the aromatic region, approximately between δ 125-145 ppm.
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Methyl Carbons: The two methyl carbons will be found in the upfield region, typically between δ 10-15 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for the chlorine atom, with two peaks at m/z 147 (for ³⁵Cl) and m/z 149 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.[7] Common fragmentation pathways would likely involve the loss of the chlorine atom or cleavage of the thiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C=N stretching vibrations for the thiazole ring around 1500-1600 cm⁻¹. C-H stretching from the methyl groups will be observed around 2900-3000 cm⁻¹.
Section 3: Synthesis and Manufacturing
The synthesis of 2-chloro-thiazole derivatives is well-established in chemical literature. The most logical and industrially scalable approach for 2-Chloro-4,5-dimethyl-1,3-thiazole is a variation of the Hantzsch thiazole synthesis, a robust method involving the condensation of an α-haloketone with a thioamide.[8][9][10]
Proposed Synthetic Pathway: Hantzsch-Type Cyclization
A highly plausible route involves the reaction of 3-chloro-2-butanone with a simple thiourea or a related thioamide precursor, followed by a diazotization-chlorination (Sandmeyer-type) sequence if an amino group is installed at the 2-position. A more direct, modern approach could involve cyclization with thiophosgene or a similar reagent.
Caption: Proposed Hantzsch-type synthesis workflow for 2-Chloro-4,5-dimethyl-1,3-thiazole.
Detailed Experimental Protocol (Representative)
Objective: To synthesize 2-Amino-4,5-dimethylthiazole (Intermediate).
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (0.1 mol) in 200 mL of absolute ethanol.
-
Reaction Initiation: To the stirred solution, add 3-chloro-2-butanone (0.1 mol) dropwise over 15 minutes. The addition may be mildly exothermic.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. A precipitate of the hydrohalide salt of the product may form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. The free amine will precipitate.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield pure 2-amino-4,5-dimethylthiazole.
Objective: To synthesize 2-Chloro-4,5-dimethyl-1,3-thiazole from the amino intermediate.
-
Diazotization: Suspend the 2-amino-4,5-dimethylthiazole (0.1 mol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (0.11 mol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (0.12 mol) in concentrated hydrochloric acid. Add the cold diazonium salt solution slowly to the CuCl solution. Vigorous nitrogen evolution will occur.
-
Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product into an organic solvent like dichloromethane or diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final liquid product.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-4,5-dimethyl-1,3-thiazole lies in the high reactivity of the C2-chloro substituent. This position is electronically activated for nucleophilic displacement, making it an ideal handle for introducing molecular diversity.[11] It is a prime substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
Caption: Key reactivity pathways for 2-Chloro-4,5-dimethyl-1,3-thiazole in synthetic chemistry.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-Aryl-4,5-dimethylthiazole derivative. This reaction is fundamental for creating C-C bonds and accessing biaryl structures common in kinase inhibitors.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (K₂CO₃) (2.5 mmol).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-thiazole.
Causality: The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid, forming the more nucleophilic boronate species.
Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 2-(substituted)-Amino-4,5-dimethylthiazole. This C-N bond-forming reaction is essential for introducing amine functionalities, which are prevalent in bioactive molecules.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL).
-
Reaction: Heat the mixture to 90-110 °C for 12-24 hours. Monitor for completion.
-
Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Purification: Purify via column chromatography to isolate the 2-amino-thiazole product.
Causality: The bulky, electron-rich phosphine ligand is critical for stabilizing the palladium center and promoting the challenging reductive elimination step that forms the C-N bond. The strong base is necessary to deprotonate the amine, increasing its nucleophilicity.
Section 5: Applications in Research and Drug Development
The 2-Chloro-4,5-dimethyl-1,3-thiazole scaffold is a precursor to a multitude of high-value compounds. Its derivatives have demonstrated potential across various therapeutic areas and agricultural applications.[12][13]
-
Oncology: Many kinase inhibitors feature substituted heterocyclic cores. The ability to easily generate libraries of 2-aryl and 2-amino thiazoles makes this starting material highly attractive for developing inhibitors of targets like CDKs, Aurora kinases, or tyrosine kinases.
-
Antimicrobial Agents: The thiazole nucleus is present in several antibacterial and antifungal compounds. Functionalization at the 2-position can be used to modulate activity against various pathogens.[13]
-
Agrochemicals: Similar chlorinated thiazoles are established intermediates for potent fungicides and herbicides.[13][14] The 4,5-dimethyl substitution pattern can be explored to develop new agrochemicals with improved efficacy or novel modes of action.
-
Materials Science: Thiazole-containing polymers and dyes are known for their unique electronic and photophysical properties. This building block can be incorporated into more complex structures for applications in organic electronics.
Section 6: Safety and Handling
As with all chlorinated organic compounds, 2-Chloro-4,5-dimethyl-1,3-thiazole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) from the supplier for specific handling, storage, and disposal information.
Section 7: References
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Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 1018-1039. Available at: [Link]
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Upadhyay, A., & Mishra, A. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-17. Available at: [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
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Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(7), 2888-2936. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 606-629. Available at: [Link]
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Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Available at: [Link]
-
Venkatesh, P. (2017). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]
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Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from
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Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(4), 599-614. Available at: [Link]
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Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
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Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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NIST. (n.d.). Thiazole, 2-butyl-4,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. Available at: [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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ResearchGate. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-4,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Thiazole
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3]
This guide focuses on a specific, yet highly versatile, member of this family: 2-Chloro-4,5-dimethyl-1,3-thiazole . With the CAS Number 56355-41-0 , this compound serves as a pivotal building block for the synthesis of more complex molecular architectures.[4] The presence of a reactive chlorine atom at the 2-position, coupled with the steric and electronic influence of the two methyl groups at the 4 and 5-positions, makes it a uniquely valuable intermediate for creating libraries of novel compounds in the pursuit of new therapeutic agents. This document provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in drug discovery, grounded in established chemical principles.
Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is critical for its effective application in synthesis and research. Below is a summary of the key characteristics of 2-Chloro-4,5-dimethyl-1,3-thiazole.
| Property | Value | Source |
| CAS Number | 56355-41-0 | [4] |
| Molecular Formula | C₅H₆ClNS | [5] |
| Molecular Weight | 147.63 g/mol | [5] |
| Canonical SMILES | CC1=C(SC(=N1)Cl)C | |
| Topological Polar Surface Area | 41.1 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Complexity | 88.5 | [5] |
Note: Experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not widely published. The data presented is primarily based on computed properties.
Synthesis and Mechanism: The Hantzsch Thiazole Synthesis
The most prominent and versatile method for synthesizing thiazole rings is the Hantzsch thiazole synthesis , first described in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] For 2-Chloro-4,5-dimethyl-1,3-thiazole, a variation of this classic synthesis is employed.
Plausible Synthetic Pathway
The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole would logically proceed via the reaction of 3-chloro-2-butanone (the α-haloketone) with a suitable thioamide that can provide the 2-chloro-substituted nitrogen and sulfur backbone.
Reaction Mechanism
The Hantzsch synthesis is a robust cyclocondensation reaction. The mechanism unfolds through several key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide.[7]
-
Tautomerization & Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the intermediate attacks the carbonyl carbon.[7]
-
Dehydration: The resulting hemiaminal-like intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Caption: The Hantzsch synthesis mechanism for thiazole formation.
Experimental Protocol: A Generalized Approach
Materials:
-
3-Chloro-2-butanone
-
Appropriate thioamide precursor
-
Ethanol or a similar polar solvent
-
Sodium bicarbonate or other mild base for workup
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the thioamide precursor in ethanol.
-
Addition of Ketone: To the stirred solution, add an equimolar amount of 3-chloro-2-butanone dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified. Given the likely liquid nature of the product, purification would typically be achieved by vacuum distillation.[10][11]
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 2-Chloro-4,5-dimethyl-1,3-thiazole stems from the reactivity of its chloro-substituent. The C2 position of the thiazole ring is electron-deficient, making the attached chlorine a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[12]
Key Reactions for Drug Scaffolding
-
Amination: The chlorine atom can be readily displaced by primary or secondary amines to generate 2-amino-thiazole derivatives. This is one of the most powerful applications, as the resulting secondary amine or aniline-like structures are prevalent in kinase inhibitors and other targeted therapies.
-
Thiolation: Reaction with thiols (or their corresponding thiolates) yields 2-thioether-substituted thiazoles.
-
Suzuki and Stille Coupling: While challenging, palladium-catalyzed cross-coupling reactions can potentially be used to form C-C bonds at the 2-position, linking the thiazole core to other aromatic or aliphatic systems.
This reactivity profile allows chemists to use 2-Chloro-4,5-dimethyl-1,3-thiazole as a linchpin, connecting different molecular fragments to rapidly build a library of diverse compounds for biological screening.
Caption: Key synthetic transformations of the title compound.
Safety and Handling
Disclaimer: A specific, verified Safety Data Sheet (SDS) for CAS 56355-41-0 was not available in the public domain at the time of this writing. The following guidance is based on the known hazards of structurally similar organochlorine and thiazole compounds. Researchers must perform their own risk assessment and consult institutional safety officers.
-
General Hazards: Organochlorine compounds and heterocyclic amines can be irritants and sensitizers. Assume the compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including:
-
Nitrile or neoprene gloves
-
Chemical safety goggles or a face shield
-
A lab coat
-
-
Handling: Avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
2-Chloro-4,5-dimethyl-1,3-thiazole is more than just another chemical entry; it is a strategic tool for medicinal chemists. Its straightforward, plausible synthesis via the Hantzsch reaction and the versatile reactivity of its 2-chloro substituent provide a reliable platform for the development of novel molecular entities. While specific biological data on the title compound itself is sparse, its value as a synthetic intermediate is clear. By enabling the rapid generation of diverse 2-amino, 2-thio, and 2-carbon-substituted thiazoles, it empowers researchers to efficiently explore chemical space in the ongoing quest for next-generation therapeutics.
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2-Chloro-4,5-dimethyl-1,3-thiazole molecular weight
An In-Depth Technical Guide to 2-Chloro-4,5-dimethyl-1,3-thiazole: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethyl-1,3-thiazole (CAS No. 56355-41-0), a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, reactivity, and safe handling. The thiazole moiety is a privileged scaffold in numerous FDA-approved drugs, and its derivatives are central to the development of novel therapeutic agents targeting a wide range of diseases.[1] This guide is structured to provide researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate, emphasizing mechanistic understanding, self-validating experimental protocols, and the causal logic behind procedural choices.
Core Physicochemical & Computed Properties
2-Chloro-4,5-dimethyl-1,3-thiazole is a halogenated heterocyclic compound. The presence of a chlorine atom at the C2 position, an electron-deficient site, imparts unique reactivity, making it a valuable synthon for introducing the 4,5-dimethylthiazole core into more complex molecules. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [2][3] |
| Molecular Weight | 147.63 g/mol | [2] |
| Monoisotopic Mass | 146.9909481 Da | [2] |
| CAS Number | 56355-41-0 | [2][3][4] |
| Appearance | Liquid | [3] |
| Topological Polar Surface Area | 41.1 Ų | [2] |
| Canonical SMILES | CC1=C(SC(=N1)Cl)C | [2] |
| InChI Key | UTMPHXLKDRAIDK-UHFFFAOYSA-N | [2][3] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry. The most robust and widely adopted method for this class of compounds is the Hantzsch Thiazole Synthesis.[5] This approach involves the cyclocondensation of an α-haloketone with a thioamide. For 2-Chloro-4,5-dimethyl-1,3-thiazole, a logical and efficient pathway involves the reaction of 3-chloro-2-butanone with a suitable thioamide precursor that can install the chloro-substituent at the 2-position.
Mechanistic Rationale
The Hantzsch synthesis is a powerful and convergent method. The choice of 3-chloro-2-butanone as the α-haloketone directly installs the requisite 4,5-dimethyl substitution pattern. The key challenge is the choice of the thioamide equivalent. While thioacetamide would yield the corresponding 2-methylthiazole, the installation of a 2-chloro substituent requires a different strategy. A common approach is to first synthesize the corresponding 2-aminothiazole or 2-hydroxythiazole (thiazol-2-one) and then perform a halogenation step.
The overall workflow can be visualized as a two-stage process: initial ring formation followed by functional group interconversion. This ensures high regioselectivity and yield.
Caption: Two-stage synthesis workflow for 2-Chloro-4,5-dimethyl-1,3-thiazole.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.
Stage 1: Synthesis of 2-Amino-4,5-dimethylthiazole
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiourea (0.1 mol, 7.61 g) and ethanol (200 mL).
-
Reagent Addition: Begin stirring the suspension. Add 3-chloro-2-butanone (0.1 mol, 10.65 g) dropwise from the dropping funnel over 30 minutes. Causality: Dropwise addition is crucial to control the initial exotherm of the reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Trustworthiness: TLC monitoring confirms the consumption of the starting materials before proceeding, preventing wasted effort on an incomplete reaction.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of 2-amino-4,5-dimethylthiazole hydrochloride will form. Filter the solid and wash with cold ethanol (2 x 20 mL). To obtain the free base, suspend the solid in water (100 mL) and add a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Isolation: The white precipitate of 2-amino-4,5-dimethylthiazole is filtered, washed with cold water, and dried under vacuum.
Stage 2: Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole (Sandmeyer Reaction)
-
Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, add concentrated hydrochloric acid (60 mL). Slowly add the 2-amino-4,5-dimethylthiazole (0.08 mol, 10.25 g) portion-wise while maintaining the temperature below 5°C. Prepare a solution of sodium nitrite (0.088 mol, 6.07 g) in water (20 mL) and add it dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C. Expertise: Maintaining a low temperature is critical for the stability of the intermediate diazonium salt, preventing its premature decomposition.
-
Substitution: In a separate flask, prepare a solution of copper(I) chloride (0.1 mol, 9.9 g) in concentrated hydrochloric acid (50 mL). Add the freshly prepared cold diazonium salt solution to this copper(I) chloride solution slowly. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extraction & Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-Chloro-4,5-dimethyl-1,3-thiazole as a liquid.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Analytical workflow for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom.
-
Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum. Expected Resonances: Two singlets in the aliphatic region (approx. 2.2-2.4 ppm), corresponding to the two non-equivalent methyl groups at the C4 and C5 positions. The integration of these peaks should be equal (3H each).
-
Acquire a ¹³C NMR spectrum. Expected Resonances: Signals for the two methyl carbons (approx. 10-15 ppm), two quaternary thiazole ring carbons (C4 and C5, approx. 120-145 ppm), and the C2 carbon bearing the chlorine atom (approx. 150-160 ppm).
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern for chlorine is a key diagnostic feature.
-
Protocol:
-
Inject a dilute solution of the compound into a GC-MS or LC-MS system.
-
Analyze the mass spectrum in positive ion mode (e.g., Electron Ionization for GC-MS).
-
Expected Result: The molecular ion peak (M⁺) should be observed at m/z ≈ 147. A characteristic M+2 peak at m/z ≈ 149 with roughly one-third the intensity of the M⁺ peak must be present, confirming the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for determining the purity of a compound.
-
Protocol:
-
Develop a method using a reverse-phase C18 column.
-
Use a mobile phase gradient, for example, from 20% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Expected Result: A single major peak should be observed. The area percentage of this peak will correspond to the purity of the sample, which should ideally be >95% for use in further synthetic applications.
-
Reactivity and Applications in Drug Discovery
The utility of 2-Chloro-4,5-dimethyl-1,3-thiazole stems from the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various functional groups (amines, alcohols, thiols, etc.). This makes it an ideal scaffold for building molecular libraries for drug screening.
Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6] Specifically, chloro-thiazole intermediates are crucial in the synthesis of complex pharmaceuticals. For instance, the related intermediate 2-Chloro-1,3-thiazole-5-carbonyl Chloride is a key building block for the HIV protease inhibitor Ritonavir.[7] 2-Chloro-4,5-dimethyl-1,3-thiazole serves as a valuable starting material for compounds being investigated as potential c-Met kinase inhibitors for cancer therapy.[8]
Caption: Reactivity of the thiazole scaffold in generating diverse derivatives.
Safety, Handling, and Storage
Authoritative Grounding: Specific GHS and hazard data for 2-Chloro-4,5-dimethyl-1,3-thiazole is not widely available in public databases.[2] Therefore, a conservative approach based on analogous structures, such as 2-chloro-5-(chloromethyl)-1,3-thiazole, is mandated.[9][10]
-
Primary Hazards: Based on analogs, this compound should be treated as Acutely Toxic , Corrosive , and a potential Skin Sensitizer . It is likely harmful if swallowed and toxic in contact with skin.[9][10] It may cause severe skin burns and eye damage.[9][11]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Nitrile or neoprene gloves (impermeable).
-
Chemical safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Handling: Avoid direct contact with the substance.[9] Avoid inhalation of vapors or mists. Ensure adequate exhaust ventilation.[9]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[9] Recommended storage temperature is 2-8°C. The storage area should be designated for corrosive and toxic materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. ChemWhat. [Link]
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Navigating the Uncharted: A Technical Safety Primer on 2-Chloro-4,5-dimethyl-1,3-thiazole
Crucial Disclaimer: The detailed hazard, handling, and emergency information provided herein is primarily derived from the safety data of 2-Chloro-5-(chloromethyl)thiazole.[2][3][4][5] While this surrogate provides a valuable starting point for risk assessment, the toxicological and chemical properties of 2-Chloro-4,5-dimethyl-1,3-thiazole may differ significantly. Therefore, this compound must be treated as a substance of unknown toxicity, and all handling should be conducted with the utmost caution by qualified personnel in a controlled laboratory environment.
Compound Identification and Known Properties
2-Chloro-4,5-dimethyl-1,3-thiazole is a substituted thiazole, a class of heterocyclic compounds integral to various pharmaceutical and agrochemical applications.[6][7] Its core structure is a five-membered aromatic ring containing both sulfur and nitrogen.
| Property | Data for 2-Chloro-4,5-dimethyl-1,3-thiazole |
| CAS Number | 56355-41-0[1] |
| Molecular Formula | C5H6ClNS[1][8] |
| Molecular Weight | 147.63 g/mol [1][8] |
| GHS Classification | No data available[1] |
Hazard Assessment: An Analog-Based Approach
In the absence of specific data, we will consider the hazards associated with 2-Chloro-5-(chloromethyl)thiazole to inform our safety protocols. This analog is classified as a hazardous substance with multiple acute and chronic risks.
GHS Classification of 2-Chloro-5-(chloromethyl)thiazole
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4][5] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[3][4][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][4][5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3] |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects[3][4][5] |
Hazard Pictograms:
Exposure Control and Personal Protection: A Proactive Stance
Given the potential for high toxicity and corrosivity, a stringent personal protective equipment (PPE) regimen is mandatory. The causality behind these choices is to create a complete barrier to all potential routes of exposure: dermal, ocular, and respiratory.
-
Engineering Controls : All work with 2-Chloro-4,5-dimethyl-1,3-thiazole must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] An eyewash station and safety shower must be readily accessible.[2]
-
Hand Protection : Use of impermeable gloves (e.g., nitrile or neoprene) is required. Gloves must be inspected for integrity before use and proper removal technique must be followed to avoid skin contact.[5]
-
Eye and Face Protection : Chemical splash-resistant safety goggles with side protection are the minimum requirement.[2] A face shield should also be worn to protect against splashes.[4]
-
Skin and Body Protection : An impermeable protective lab coat or apron is necessary.[4] All skin should be covered.
-
Respiratory Protection : If there is a risk of dust or aerosol formation, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Emergency Procedures: A Self-Validating Response Protocol
In the event of an exposure, immediate and decisive action is critical to mitigate harm. The following protocols are based on the hazardous properties of the analog compound.
Caption: Emergency first aid response workflow for exposure to thiazole compounds.
First-Aid Measures (Based on Analog)
-
In case of skin contact : Immediately wash off with soap and plenty of water. Consult a physician.[5]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If inhaled : If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
If swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Handling, Storage, and Stability
Prudent laboratory practice dictates careful handling and storage to maintain chemical integrity and prevent accidental release.
Handling and Storage Protocol
-
Procurement and Receipt : Upon receipt, inspect the container for damage. Log the compound into the chemical inventory.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4] Keep the container tightly closed. Recommended storage temperature is often 2-8°C for long-term stability.[2][4]
-
Dispensing : Weigh and handle the compound only within a fume hood. Avoid the formation of dust and aerosols.[5]
-
Waste Disposal : Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] This material and its container must be disposed of as hazardous waste.[9]
Stability and Reactivity (Based on Analog)
-
Chemical Stability : Stable under recommended storage conditions.[2][4]
-
Incompatible Materials : Strong oxidizing agents, strong acids.[2][4]
-
Hazardous Decomposition Products : Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[2][4]
Conclusion and Path Forward
The safe use of novel or poorly characterized chemical entities like 2-Chloro-4,5-dimethyl-1,3-thiazole is a cornerstone of responsible research. While this guide provides a framework for risk mitigation based on the best available analog data, it underscores a critical knowledge gap. Researchers are strongly encouraged to seek analytical services to perform a comprehensive risk assessment, including toxicological screening, before scaling up any work with this compound. Always err on the side of caution and assume the highest degree of hazard until proven otherwise.
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The Potential Biological Activities of 2-Chloro-4,5-dimethyl-1,3-thiazole: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound 2-Chloro-4,5-dimethyl-1,3-thiazole. While direct experimental data on the bioactivity of this specific molecule is not extensively available in public literature, its structural features—namely the thiazole core, chloro-substitution at the 2-position, and methylation at the 4 and 5-positions—suggest a strong likelihood of significant pharmacological properties. This guide, therefore, extrapolates from the vast body of research on analogous thiazole derivatives to present a scientifically grounded overview of its probable antimicrobial, antifungal, and anticancer potential. We will delve into the established mechanisms of action for the thiazole pharmacophore, detail robust experimental protocols for evaluating these activities, and provide insights for researchers, scientists, and drug development professionals seeking to investigate this promising chemical entity.
Introduction to 2-Chloro-4,5-dimethyl-1,3-thiazole
2-Chloro-4,5-dimethyl-1,3-thiazole is a substituted thiazole with the chemical formula C₅H₆ClNS.[1] The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which is a core structure in numerous biologically active compounds and FDA-approved drugs.[2] The presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 5-positions of the thiazole ring are key structural features that are anticipated to modulate its biological profile.
Chemical Properties of 2-Chloro-4,5-dimethyl-1,3-thiazole:
| Property | Value |
| CAS Number | 56355-41-0[1] |
| Molecular Formula | C₅H₆ClNS[1] |
| Molecular Weight | 147.63 g/mol [3] |
| Appearance | Liquid[1] |
| Purity | Typically ≥95%[1] |
While specific biological data for this compound is sparse, the broader class of thiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.[4] This guide will, therefore, focus on these established activities as a predictive framework for 2-Chloro-4,5-dimethyl-1,3-thiazole.
Potential Antimicrobial Activity
The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[5][6] Numerous derivatives have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria.[7] The antimicrobial efficacy of thiazole-containing compounds is often attributed to their ability to interfere with essential bacterial processes.
Mechanistic Insights from Thiazole Derivatives
The precise mechanism of action can vary depending on the specific substitutions on the thiazole ring. However, some common modes of action for antimicrobial thiazoles include:
-
Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication, thereby inhibiting bacterial growth.
-
Disruption of Cell Wall Synthesis: The thiazole moiety can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Thiazole compounds have been investigated for their ability to prevent the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.
Structure-Activity Relationship (SAR) Insights
Research on various thiazole derivatives has provided valuable insights into the relationship between their chemical structure and antimicrobial activity:
-
Substitution at the 2 and 4-positions: Modifications at these positions on the thiazole ring have been shown to significantly influence the antimicrobial spectrum and potency.
-
Halogenation: The presence of halogen atoms, such as the chlorine in 2-Chloro-4,5-dimethyl-1,3-thiazole, is often associated with enhanced antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Test compound (2-Chloro-4,5-dimethyl-1,3-thiazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Antifungal Activity
Thiazole derivatives have also emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a range of pathogenic fungi, including Candida albicans.[8]
Mechanistic Insights from Thiazole Derivatives
The primary mechanism of action for many antifungal azoles, including thiazoles, is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Experimental Workflow for Antifungal Susceptibility Testing
Potential Anticancer Activity
The thiazole scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[9][10]
Mechanistic Insights from Thiazole Derivatives
The anticancer mechanisms of thiazole derivatives are diverse and often target key pathways involved in cancer cell proliferation and survival:
-
Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[2]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G1, G2/M), preventing cancer cell division.[2]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (2-Chloro-4,5-dimethyl-1,3-thiazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway of a Representative Thiazole-Based Kinase Inhibitor
Conclusion and Future Directions
While direct biological data for 2-Chloro-4,5-dimethyl-1,3-thiazole is currently limited, the extensive body of literature on the thiazole scaffold strongly suggests its potential as a biologically active molecule. Its structural features are conducive to antimicrobial, antifungal, and anticancer activities. This guide provides a foundational framework for researchers to initiate investigations into this promising compound.
Future research should focus on:
-
Synthesis and Characterization: Efficient and scalable synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole and its derivatives.
-
In Vitro Biological Evaluation: Comprehensive screening against a panel of bacterial, fungal, and cancer cell lines to determine its activity spectrum and potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Toxicity: Evaluation of its therapeutic potential and safety profile in animal models.
The exploration of 2-Chloro-4,5-dimethyl-1,3-thiazole and its analogs holds significant promise for the discovery of novel therapeutic agents to address the pressing global challenges of infectious diseases and cancer.
References
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- Ali, I., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 208, 112795.
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ChemWhat. (n.d.). 2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. Retrieved from [Link]
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ResearchGate. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-4,5-dimethyl-1,3-thiazole: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-4,5-dimethyl-1,3-thiazole, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core aspects of its synthesis, chemical behavior, and strategic applications, grounding all claims in established chemical principles and authoritative literature.
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal and materials chemistry.[1] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a core structural component in a multitude of FDA-approved drugs and biologically active compounds, exhibiting properties that span antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities.[2][3] The versatility of the thiazole ring is largely due to its unique electronic properties and the multiple sites available for functionalization.
2-Chloro-4,5-dimethyl-1,3-thiazole (CAS: 56355-41-0) stands out as a particularly valuable building block. The chlorine atom at the C2 position acts as a versatile leaving group, readily participating in nucleophilic substitution reactions. This reactivity provides a straightforward entry point for introducing a wide array of functional groups, enabling the synthesis of diverse molecular libraries. The methyl groups at the C4 and C5 positions contribute to the molecule's lipophilicity and can influence binding interactions with biological targets. This guide will elucidate the synthesis, reactivity, and strategic importance of this pivotal intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56355-41-0 | [4] |
| Molecular Formula | C₅H₆ClNS | [5] |
| Molecular Weight | 147.63 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥95% | [5] |
Predicted NMR Spectroscopic Data
While a publicly available, experimentally verified spectrum for this specific compound is not readily found, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established principles of NMR spectroscopy and data from analogous structures.[6][7]
The electron-withdrawing nature of the nitrogen atom and the chloro-substituent significantly influences the chemical shifts of the ring carbons, particularly C2. The methyl groups are expected to appear in the typical alkyl region of the spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
| 4-CH₃ | ~2.30 | Singlet |
| 5-CH₃ | ~2.25 | Singlet |
| ¹³C NMR | Predicted δ (ppm) | Rationale |
| C2 | ~155-160 | Deshielded due to adjacent N and Cl atoms. |
| C4 | ~145-150 | Attached to a methyl group and part of the C=N bond. |
| C5 | ~125-130 | Attached to a methyl group. |
| 4-CH₃ | ~15 | Typical chemical shift for a methyl group on an aromatic ring. |
| 5-CH₃ | ~12 | Slightly more shielded than the 4-CH₃. |
Rationale for Predictions: The predicted chemical shifts are extrapolated from data on similar heterocyclic systems. In 2-chloropyridine, the carbon bearing the chlorine (C2) resonates around 150 ppm.[6] For thiazoles, the C2 carbon is generally found at a lower field, and the presence of the electron-withdrawing chlorine atom is expected to shift it further downfield.[8] The methyl group signals are based on typical values for substituted thiazoles and pyridines.
Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole
The most logical and industrially scalable synthesis of 2-chloro-4,5-dimethyl-1,3-thiazole involves a two-step sequence starting from readily available precursors. This pathway leverages two cornerstone reactions in heterocyclic chemistry: the Hantzsch Thiazole Synthesis and the Sandmeyer Reaction.
Caption: Two-step synthesis of the target compound.
Step 1: Hantzsch Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole
The Hantzsch synthesis is a classic method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[9][10] In this case, 3-chloro-2-butanone reacts with thiourea to form the aminothiazole intermediate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and ethanol.
-
Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (1.05 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure 2-amino-4,5-dimethyl-1,3-thiazole.
Causality Behind Choices: Ethanol is a common solvent as it effectively dissolves the reactants upon heating and is easy to remove. Refluxing provides the necessary activation energy for the condensation and cyclization to occur. The basic workup is crucial to deprotonate the initially formed hydrohalide salt of the aminothiazole, rendering it insoluble in water for easy isolation.
Step 2: Sandmeyer Reaction for Chlorination
The Sandmeyer reaction is a robust method for converting an aromatic or heteroaromatic primary amine into a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[11][12]
Experimental Protocol:
-
Diazotization: Suspend 2-amino-4,5-dimethyl-1,3-thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise while maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2-chloro-4,5-dimethyl-1,3-thiazole is purified by vacuum distillation.
Trustworthiness and Self-Validation: The success of the Sandmeyer reaction hinges on careful temperature control. Keeping the temperature at 0-5 °C during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[13] The evolution of nitrogen gas serves as a visual indicator that the displacement reaction is proceeding. The final purity of the product must be confirmed by analytical techniques such as GC-MS and NMR spectroscopy, comparing the results against the predicted spectral data.
Chemical Reactivity: A Versatile Synthetic Hub
The synthetic utility of 2-chloro-4,5-dimethyl-1,3-thiazole stems from the reactivity of the C2-chloro substituent. The thiazole ring is electron-deficient, which makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.
Caption: General reactivity of the target compound.
This reactivity allows for the facile synthesis of:
-
2-Amino-thiazoles: By reacting with primary or secondary amines. These are crucial scaffolds in many kinase inhibitors and other pharmaceuticals.
-
2-Alkoxy/Aryloxy-thiazoles: Through reaction with alcohols or phenols, typically in the presence of a strong base.
-
2-Thioether-thiazoles: Via substitution with thiols.
This flexibility makes 2-chloro-4,5-dimethyl-1,3-thiazole a central hub for generating a diverse range of substituted thiazoles for screening in drug discovery and agrochemical development programs.
Applications in Drug Discovery and Development
The true value of an intermediate is realized in the final products it enables. Derivatives of the 4,5-dimethyl-1,3-thiazole core are prevalent in various therapeutic areas. The ability to easily functionalize the 2-position makes 2-chloro-4,5-dimethyl-1,3-thiazole an ideal starting point for Structure-Activity Relationship (SAR) studies.
Caption: Role as a key building block in applied chemistry.
By modifying the nucleophile that displaces the C2-chloride, researchers can systematically alter the steric and electronic properties of the final molecule to optimize its efficacy, selectivity, and pharmacokinetic profile.[14] For example, attaching different substituted anilines can modulate the binding affinity for a specific enzyme's active site, a common strategy in the development of targeted cancer therapies.
Safety and Handling
As a reactive chemical intermediate, 2-chloro-4,5-dimethyl-1,3-thiazole requires careful handling to ensure personnel safety. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from closely related 2-chlorothiazole derivatives suggest the following precautions are mandatory.[15]
-
Hazard Class: Expected to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage. May also cause skin sensitization.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Avoid direct contact with the substance. Personal Protective Equipment (PPE), including impermeable gloves, safety glasses with side shields, and a lab coat, is essential.
-
Storage: Store in a cool, well-ventilated area in a tightly closed container. Recommended storage temperature is often 2-8 °C to ensure long-term stability.
-
Fire: In case of fire, use carbon dioxide, dry chemical powder, or foam. Combustion may produce toxic fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4,5-dimethyl-1,3-thiazole is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its straightforward and scalable two-step synthesis, combined with the predictable and versatile reactivity of the 2-chloro substituent, establishes it as a cornerstone intermediate. For researchers aiming to develop novel pharmaceuticals and agrochemicals, a deep understanding of this molecule's properties and chemical behavior is paramount. By leveraging its capacity for controlled functionalization, the scientific community can continue to build upon the rich therapeutic legacy of the thiazole scaffold.
References
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Methodological & Application
The Versatile Building Block: Application Notes for 2-Chloro-4,5-dimethyl-1,3-thiazole in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and materials science, the thiazole motif stands out as a privileged scaffold, integral to a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a cornerstone in the synthetic chemist's toolbox. Among the diverse range of thiazole-based building blocks, 2-chloro-4,5-dimethyl-1,3-thiazole emerges as a particularly versatile and reactive intermediate. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations that unlock a diverse chemical space for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its application in cornerstone reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution with thiols.
Physicochemical Properties and Reactivity Profile
2-Chloro-4,5-dimethyl-1,3-thiazole is a liquid at room temperature with a molecular weight of 147.63 g/mol and the chemical formula C₅H₆ClNS. The chlorine atom at the 2-position of the electron-deficient thiazole ring is the primary site of reactivity, making it an excellent electrophile for a variety of substitution reactions. The methyl groups at the 4- and 5-positions, while seemingly simple, influence the molecule's solubility and can exert subtle steric and electronic effects on the reactivity of the C2 position. The electron-withdrawing nature of the thiazole ring, a consequence of the electronegative nitrogen and sulfur atoms, activates the C-Cl bond towards both nucleophilic aromatic substitution and oxidative addition to palladium(0) complexes, the key initial step in many cross-coupling reactions.[3]
Core Synthetic Applications: Pathways to Innovation
The strategic placement of the chlorine atom on the 2-chloro-4,5-dimethyl-1,3-thiazole scaffold allows for its elaboration into a wide range of more complex molecules. The following sections detail the protocols and underlying principles for three of the most powerful transformations utilizing this building block.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4,5-dimethyl-1,3-thiazoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[4][5] For 2-chloro-4,5-dimethyl-1,3-thiazole, this reaction provides a direct and efficient route to 2-aryl-4,5-dimethyl-1,3-thiazoles, a class of compounds with significant biological activities.[6]
Causality of Experimental Choices:
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The oxidative addition of the relatively unreactive C-Cl bond to the palladium(0) center is often the rate-limiting step.[4] To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands stabilize the palladium(0) species, promote oxidative addition, and facilitate the subsequent reductive elimination step. The choice of base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[7] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-4,5-dimethyl-1,3-thiazole
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of heteroaryl chlorides.[8]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-4,5-dimethyl-1,3-thiazole | 147.63 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4,5-dimethyl-1,3-thiazole (147.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) to the flask under a positive flow of inert gas.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole.
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole Derivatives
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[9][10] This reaction is particularly valuable for the functionalization of 2-chloro-4,5-dimethyl-1,3-thiazole with a diverse range of primary and secondary amines, leading to the synthesis of 2-amino-4,5-dimethyl-1,3-thiazole derivatives, many of which are of interest in medicinal chemistry.[11][12]
Causality of Experimental Choices:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a suitable ligand to facilitate the challenging C-Cl bond activation. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote the oxidative addition and subsequent reductive elimination steps.[9] A strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide, is required to deprotonate the amine, generating the active nucleophile.[9] Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation and unwanted side reactions.
Detailed Protocol: Synthesis of 4,5-Dimethyl-N-phenyl-1,3-thiazol-2-amine
This protocol is based on established procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[9][11]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-4,5-dimethyl-1,3-thiazole | 147.63 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add a stir bar, then add 2-chloro-4,5-dimethyl-1,3-thiazole (147.6 mg, 1.0 mmol).
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe.
-
Add aniline (110 µL, 1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine.
Application Note 3: Nucleophilic Aromatic Substitution with Thiols for the Synthesis of 2-(Arylthio)-4,5-dimethyl-1,3-thiazoles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom bonds.[7] The electron-deficient nature of the thiazole ring makes the 2-chloro position susceptible to attack by strong nucleophiles like thiolates. This reaction provides a straightforward and often high-yielding route to 2-(arylthio)-4,5-dimethyl-1,3-thiazoles, which are valuable intermediates in medicinal chemistry.
Causality of Experimental Choices:
The SNAr reaction is typically facilitated by the use of a strong base to deprotonate the thiol, generating a more potent thiolate nucleophile. Common bases include sodium hydride, potassium carbonate, or an alkoxide. The choice of solvent is also important; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used as they can solvate the cation of the base and enhance the nucleophilicity of the thiolate. The reaction can often be performed at room temperature or with gentle heating.
Detailed Protocol: Synthesis of 4,5-Dimethyl-2-(phenylthio)-1,3-thiazole
This protocol is a representative example of an SNAr reaction on a chloro-heterocycle.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-4,5-dimethyl-1,3-thiazole | 147.63 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 1.2 | 1.2 |
| Dimethylformamide (DMF, anhydrous) | - | 5 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (3 mL).
-
Carefully add sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol) to the DMF at 0 °C.
-
Slowly add thiophenol (113 µL, 1.1 mmol) to the suspension at 0 °C. Stir the mixture for 15 minutes at this temperature, during which time the sodium thiophenoxide will form.
-
Add a solution of 2-chloro-4,5-dimethyl-1,3-thiazole (147.6 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-dimethyl-2-(phenylthio)-1,3-thiazole.
Conclusion
2-Chloro-4,5-dimethyl-1,3-thiazole is a highly valuable and versatile building block in modern organic synthesis. Its activated C-Cl bond provides a gateway to a diverse array of functionalized thiazole derivatives through powerful and reliable transformations such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold, enabling the development of novel molecules for a wide range of applications in the pharmaceutical and materials science industries. The principles and experimental considerations discussed herein are intended to empower scientists to rationally design and execute their synthetic strategies with confidence and precision.
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Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(10), e0205313. [Link]
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Lee, H., Lee, J. H., & Park, C. M. (2015). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3242–3246. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
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Sato, M., et al. (2001). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 123(42), 10425-10431. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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DeLuca, R. J., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis. IntechOpen. [Link]
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Martin, R. E., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(8), 5147-5156. [Link]
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Al-Tel, T. H. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 81(7), 1709. [Link]
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Głowacka, I. E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17997-18009. [Link]
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Hassan, S. Y., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. [Link]
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Schnürch, M., Hämmerle, J., Mihovilovic, M. D., & Stanetty, P. (2010). A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4-and 5-Position. Synthesis, 2010(05), 837-843. [Link]
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The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2025). Medical & Medicinal Chemistry, 2, 92-97. [Link]
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ResearchGate. (2011). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]
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Klumpp, D. A., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(20), e202200417. [Link]
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Application Notes and Experimental Protocols: 2-Chloro-4,5-dimethyl-1,3-thiazole
Introduction: The Strategic Value of a Heterocyclic Building Block
2-Chloro-4,5-dimethyl-1,3-thiazole is a key heterocyclic intermediate, valued in synthetic and medicinal chemistry for its versatile reactivity. The thiazole core is a privileged scaffold found in numerous FDA-approved drugs and biologically active agents, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] This document provides an in-depth guide to the properties, safe handling, and core applications of 2-Chloro-4,5-dimethyl-1,3-thiazole, with a focus on protocols for its use in palladium-catalyzed cross-coupling and nucleophilic substitution reactions—cornerstone transformations in modern drug discovery.[2][3] The protocols herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.
Section 1: Compound Profile and Critical Safety Data
Before any experimental work, a thorough understanding of the compound's properties and hazards is essential. 2-Chloro-4,5-dimethyl-1,3-thiazole is a reactive chemical and must be handled with appropriate precautions.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [4] |
| Molecular Weight | 147.63 g/mol | [4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95% | [4] |
| CAS Number | 30087-27-7 | N/A |
| InChI Key | UTMPHXLKDRAIDK-UHFFFAOYSA-N | [4] |
Safety, Handling, and Storage
Hazard Profile: 2-Chloro-4,5-dimethyl-1,3-thiazole is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[5][6][7] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[5][7]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with sufficient exhaust ventilation to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8]
-
Avoiding Contact: Avoid all direct contact with the substance. Do not breathe vapors or mists.[6][9]
-
Spill & Emergency: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] For eye contact, rinse cautiously for several minutes and call an ophthalmologist.[6] Have an appropriate spill kit ready.
Storage Conditions:
-
Store in a cool, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8]
-
Keep the container tightly closed and in its original packaging. Recommended storage temperature is 2-8 °C.[5]
Section 2: Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-Chloro-4,5-dimethyl-1,3-thiazole is dominated by the reactivity of the chlorine atom at the C2 position. This position is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms within the thiazole ring, making it an excellent electrophilic site for two major classes of reactions.[10]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can be activated by a palladium(0) catalyst, enabling powerful bond-forming reactions like the Suzuki-Miyaura coupling. This is the preferred method for creating C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[11][12]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the C2 position facilitates the direct displacement of the chloride by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to form C-N, C-S, and C-O bonds, respectively.[13]
Caption: Core reaction pathways for 2-Chloro-4,5-dimethyl-1,3-thiazole.
Section 3: Experimental Protocols
The following protocols are presented as robust starting points for the derivatization of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Principle: This protocol details the palladium-catalyzed coupling of 2-Chloro-4,5-dimethyl-1,3-thiazole with phenylboronic acid to form 2-Phenyl-4,5-dimethyl-1,3-thiazole. The reaction follows a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] A base is required to activate the boronic acid for the transmetalation step.[11]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-Chloro-4,5-dimethylthiazole | 147.63 | 500 mg | 3.39 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 495 mg | 4.06 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 196 mg | 0.17 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.08 g | 10.16 mmol | 3.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Chloro-4,5-dimethyl-1,3-thiazole (500 mg, 3.39 mmol), phenylboronic acid (495 mg, 4.06 mmol), and sodium carbonate (1.08 g, 10.16 mmol).
-
Add 1,4-dioxane (15 mL) and water (5 mL).
-
Secure the flask and purge the mixture by bubbling argon gas through the solution for 15 minutes to remove dissolved oxygen.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (196 mg, 0.17 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of 2-Phenyl-4,5-dimethyl-1,3-thiazole by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: Nucleophilic Aromatic Substitution with Morpholine
Principle: This protocol describes the SNAr reaction between 2-Chloro-4,5-dimethyl-1,3-thiazole and a secondary amine, morpholine. The reaction is typically base-mediated and often accelerated by heat to overcome the activation energy for the formation of the Meisenheimer intermediate.
Caption: Experimental workflow for the SNAr protocol.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2-Chloro-4,5-dimethylthiazole | 147.63 | 500 mg | 3.39 mmol | 1.0 |
| Morpholine | 87.12 | 353 µL | 4.06 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 702 mg | 5.08 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a 25 mL sealable reaction vessel equipped with a magnetic stir bar, add 2-Chloro-4,5-dimethyl-1,3-thiazole (500 mg, 3.39 mmol), potassium carbonate (702 mg, 5.08 mmol), and DMF (10 mL).
-
Add morpholine (353 µL, 4.06 mmol) to the suspension.
-
Securely seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, cool the vessel to room temperature.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (DCM) (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Characterization: Confirm the structure of 4-(4,5-dimethylthiazol-2-yl)morpholine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Data Summary and Expected Outcomes
The following table summarizes the expected results for the protocols described above. Yields and purity are representative and may vary based on reaction scale and purification efficiency.
| Protocol | Product Name | Theoretical Yield | Expected Yield | Expected Purity |
| 3.1 Suzuki Coupling | 2-Phenyl-4,5-dimethyl-1,3-thiazole | 641 mg | 70-85% | >98% (by NMR) |
| 3.2 SNAr Reaction | 4-(4,5-Dimethylthiazol-2-yl)morpholine | 672 mg | 75-90% | >98% (by NMR) |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. [Link]
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
National Center for Biotechnology Information. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. [Link]
-
National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
National Center for Biotechnology Information. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
-
Purkh. Pyrano[2,3-D]Thiazole: Synthesis. [Link]
-
Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
ResearchGate. Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
National Center for Biotechnology Information. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2-Chloro-4,5-dimethyl-1,3-thiazole | CymitQuimica [cymitquimica.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 14. youtube.com [youtube.com]
The Unharnessed Catalytic Potential of 2-Chloro-4,5-dimethyl-1,3-thiazole: A Guide to its Transformation into Advanced N-Heterocyclic Carbene Ligands
Introduction: The quest for novel catalysts with tailored electronic and steric properties is a cornerstone of modern chemical synthesis. While 2-Chloro-4,5-dimethyl-1,3-thiazole is not intrinsically catalytic, its true value lies in its potential as a sophisticated precursor for a class of powerful organocatalysts and ligands: N-heterocyclic carbenes (NHCs). The thiazole framework, particularly when accessed through versatile intermediates like 2-halothiazoles, offers a unique electronic profile that distinguishes it from more common imidazole-based NHCs.[1] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols to unlock the catalytic capabilities of 2-Chloro-4,5-dimethyl-1,3-thiazole, transforming it into a valuable tool for researchers, scientists, and drug development professionals.
The strategic placement of the chloro-substituent at the 2-position of the thiazole ring is the synthetic linchpin. This position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities, most notably N-aryl groups, which are crucial for the formation of stable and catalytically active thiazol-2-ylidenes. These thiazole-based NHCs have been shown to be a class of highly active carbene ligands for transition metals, demonstrating enhanced π-electrophilicity that can supersede traditional imidazol-2-ylidenes in certain applications.[1]
This document will detail the transformation of 2-Chloro-4,5-dimethyl-1,3-thiazole into a catalytically active silver(I)-NHC complex and provide a protocol for its application in a representative catalytic cyclization reaction.
Part 1: From Precursor to Pre-catalyst: Synthesis of a Silver(I)-Thiazol-2-ylidene Complex
The journey from a simple chlorinated thiazole to a sophisticated catalytic system involves a multi-step synthetic sequence. The following protocols are designed to be robust and adaptable, with explanations for the critical steps.
Experimental Workflow: Synthesis of the Ag(I)-NHC Complex
Diagram: Synthetic pathway from 2-Chloro-4,5-dimethyl-1,3-thiazole to a Silver(I)-NHC complex.
Protocol 1.1: Step-by-Step Synthesis of the N-Aryl Thiazolium Salt (NHC Precursor)
This protocol outlines the synthesis of the crucial thiazolium salt intermediate.
Step 1: N-Arylation via Buchwald-Hartwig Amination
The introduction of a bulky N-aryl substituent is critical for stabilizing the resulting carbene and providing steric influence in catalysis. The Buchwald-Hartwig amination is a reliable method for this C-N bond formation.
-
Materials:
-
2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 equiv)
-
2,6-Diisopropylaniline (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add 2-Chloro-4,5-dimethyl-1,3-thiazole, 2,6-diisopropylaniline, and anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-(2,6-diisopropylanilino)-4,5-dimethyl-1,3-thiazole.
-
Causality: The palladium catalyst, in conjunction with a bulky phosphine ligand like Xantphos, facilitates the cross-coupling of the amine and the chloro-thiazole. The bulky 2,6-diisopropylphenyl group is chosen to provide steric protection to the eventual carbene center.
Step 2: Quaternization of the Thiazole Nitrogen
This step creates the thiazolium salt, the direct precursor to the N-heterocyclic carbene.
-
Materials:
-
2-(2,6-diisopropylanilino)-4,5-dimethyl-1,3-thiazole (1.0 equiv)
-
Methyl iodide (or methyl triflate) (1.5 equiv)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Dissolve the N-arylated thiazole in anhydrous acetonitrile in a sealed tube.
-
Add methyl iodide and seal the tube.
-
Heat the mixture at 60-80 °C for 24-48 hours. The formation of a precipitate indicates product formation.
-
Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to induce precipitation. Collect the solid as described above.
-
Causality: The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the alkylating agent to form the quaternary ammonium salt (thiazolium salt). This salt is now primed for deprotonation or dechlorination at the C2 position to generate the carbene.
Protocol 1.2: Synthesis of the Silver(I)-NHC Complex
Silver(I) complexes of NHCs are often used as convenient transmetalating agents to introduce the NHC ligand to other transition metals. They can also be catalytically active in their own right.[1]
-
Materials:
-
3-Methyl-2-(2,6-diisopropylanilino)-4,5-dimethylthiazolium iodide (1.0 equiv)
-
Silver(I) oxide (Ag₂O) (0.55 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flask protected from light, suspend the thiazolium salt in anhydrous DCM.
-
Add silver(I) oxide to the suspension.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (the thiazolium salt is often visible on a silica plate, while the product may not be).
-
Once the reaction is complete, filter the mixture through a syringe filter (e.g., PTFE) to remove excess Ag₂O and silver iodide.
-
The resulting solution contains the silver(I)-NHC complex, which can be used directly or the solvent can be removed under vacuum to yield the complex as a solid.
-
Causality: Ag₂O acts as a base to deprotonate the thiazolium salt at the C2 position, generating the free NHC in situ, which is immediately trapped by Ag(I) to form a stable complex.
Part 2: Application in Catalysis - Intramolecular Hydroalkoxylation
Thiazol-2-ylidene silver(I) complexes have shown high activity in electrophilic cyclization reactions.[1] The following protocol describes a representative application.
Catalytic Cycle: Ag(I)-NHC Catalyzed Intramolecular Hydroalkoxylation
Diagram: Proposed catalytic cycle for the silver(I)-NHC catalyzed intramolecular hydroalkoxylation.
Protocol 2.1: Catalytic Intramolecular Cyclization of an Alkynol
-
Materials:
-
Alkynol substrate (e.g., 4-pentyn-1-ol) (1.0 equiv)
-
Silver(I)-NHC complex (0.05 equiv)
-
Anhydrous solvent (e.g., toluene or DCM)
-
-
Procedure:
-
In a dry vial, dissolve the alkynol substrate in the anhydrous solvent.
-
Add the silver(I)-NHC complex catalyst.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.
-
Causality: The silver(I)-NHC complex acts as a Lewis acid, coordinating to and activating the alkyne π-system. This enhances the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group. Subsequent protodemetalation releases the cyclized product and regenerates the active catalyst. The enhanced π-electrophilicity of the thiazol-2-ylidene ligand on the silver center contributes to the high activity of the catalyst in this transformation.[1]
Data Summary: Properties of Thiazol-2-ylidene Ligands
The unique electronic structure of thiazol-2-ylidenes imparts specific properties that can be advantageous in catalysis.
| Property | Description | Implication in Catalysis | Reference |
| Enhanced π-Electrophilicity | The thiazole ring is more electron-withdrawing than the imidazole ring in traditional NHCs. | Results in a more electrophilic metal center, which can be beneficial for reactions involving π-activation of substrates like alkynes and alkenes. | [1] |
| Strong σ-Donation | Similar to other NHCs, thiazol-2-ylidenes are strong σ-donors. | Forms stable bonds with transition metals, leading to robust and long-lived catalysts. | [1] |
| Tunable Steric Environment | The 4,5-dimethyl substituents and the N-aryl group provide a defined steric pocket around the metal center. | Allows for control of selectivity in catalytic reactions. | [1] |
Conclusion
2-Chloro-4,5-dimethyl-1,3-thiazole, while unassuming on its own, represents a gateway to a class of highly effective N-heterocyclic carbene ligands. The protocols and insights provided in this guide demonstrate a clear path from this readily available precursor to advanced catalytic systems. The unique electronic properties of the resulting thiazol-2-ylidene ligands offer exciting opportunities for the development of novel catalytic transformations, with potential applications spanning from fine chemical synthesis to the development of new therapeutic agents. By understanding and harnessing the reactivity of this versatile building block, researchers can expand their catalytic toolkit and address new challenges in chemical synthesis.
References
-
Zhang, J., Li, T., Li, X., Lv, A., Li, X., Wang, Z., Wang, R., Ma, Y., Fang, R., Szostak, R., & Szostak, M. (n.d.). Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. PMC. [Link]
-
Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (n.d.). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. [Link]
-
Gompper, R., & Guggenberger, R. (n.d.). Synthesis of N-Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2-Chloroazolium Salts Using Electron-Rich Phosphines. PMC. [Link]
Sources
Introduction: The Strategic Importance of the 2-Chloro-4,5-dimethyl-1,3-thiazole Scaffold
An In-Depth Guide to the Reaction Mechanisms of 2-Chloro-4,5-dimethyl-1,3-thiazole for Synthetic and Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in drug discovery.[3][4] The functionalized derivative, 2-chloro-4,5-dimethyl-1,3-thiazole (CAS 56355-41-0), serves as a highly versatile and reactive intermediate.[5][6] The chlorine atom at the C2 position is not merely a substituent; it is an activatable handle for introducing molecular diversity, making this compound a critical building block for constructing complex molecular architectures.
This guide provides a detailed exploration of the principal reaction mechanisms involving 2-chloro-4,5-dimethyl-1,3-thiazole. We will move beyond simple procedural descriptions to dissect the underlying principles that govern its reactivity. For researchers in synthetic chemistry and drug development, a thorough understanding of these mechanisms is paramount for reaction optimization, troubleshooting, and the rational design of novel chemical entities.
Part 1: Nucleophilic Aromatic Substitution (SNA_r_)
The most fundamental transformation of 2-chloro-4,5-dimethyl-1,3-thiazole is its participation in Nucleophilic Aromatic Substitution (SNA_r_) reactions. The electron-withdrawing nature of the ring nitrogen atom significantly activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[7] This reactivity is more pronounced than in typical aryl chlorides due to the electronic characteristics of the thiazole ring system.[7]
The SNA_r_ Mechanism: Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity of the thiazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] In the subsequent step, the aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.
Caption: The Addition-Elimination mechanism for SNAr reactions.
Protocol: General Procedure for SNA_r_ with Amines
This protocol describes a typical procedure for the synthesis of 2-amino-4,5-dimethyl-1,3-thiazole derivatives.
Materials:
-
2-Chloro-4,5-dimethyl-1,3-thiazole
-
Primary or secondary amine (1.2 equivalents)
-
A non-nucleophilic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous polar aprotic solvent, e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-4,5-dimethyl-1,3-thiazole (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine (1.2 eq) and the base (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and salt byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4,5-dimethyl-1,3-thiazole derivative.
Causality and Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary for SNA_r_, it is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially with sensitive amine nucleophiles.
-
Base: The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine nucleophile.
-
Solvent: Polar aprotic solvents are used because they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction rate.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-chloro-4,5-dimethyl-1,3-thiazole is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[10][11] For 2-chloro-4,5-dimethyl-1,3-thiazole, this reaction provides a versatile route to a wide range of 2-amino-thiazole derivatives, which are common substructures in biologically active molecules. The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base.[9]
Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the thiazole, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[13][14] This reaction is invaluable for synthesizing biaryl and substituted styrenyl compounds, which are prevalent in pharmaceuticals and organic materials.
Catalytic Cycle: The mechanism is also based on a Pd(0)/Pd(II) cycle.[14][15]
-
Oxidative Addition: Pd(0) adds to the 2-chloro-4,5-dimethyl-1,3-thiazole to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Sonogashira and Heck Reactions
Other important palladium-catalyzed reactions extend the synthetic utility of 2-chloro-4,5-dimethyl-1,3-thiazole even further.
-
Sonogashira Coupling: This reaction forms a C-C bond between the thiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[16][17] It is a key method for synthesizing aryl alkynes, which are important intermediates and structural motifs.[18][19]
-
Heck Reaction: This reaction couples the thiazole with an alkene to form a substituted alkene, creating a new C-C bond.[20][21] The Heck reaction is a powerful tool for vinylation of aryl halides.[22][23]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 eq)
-
Aryl or vinyl boronic acid (1.1-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (1-5 mol%) or a combination of a Pd source like Pd(OAc)₂ and a ligand like SPhos.
-
Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq)
-
Solvent system, e.g., Toluene/Water, Dioxane/Water, or DMF
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-chloro-4,5-dimethyl-1,3-thiazole (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue via flash column chromatography or recrystallization.
Causality and Experimental Choices:
-
Palladium Catalyst/Ligand: The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.
-
Base: The base plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation, and it neutralizes any acidic byproducts.
-
Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for maintaining catalytic activity.
Part 3: Data Summary and Applications
The reactions described above open the door to a vast chemical space. The table below summarizes typical conditions and outcomes for these key transformations.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| SNA_r_ | Piperidine | None | TEA | DMF | 90 | >90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-95 |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 70-90 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 100 | 65-85 |
Conclusion
2-Chloro-4,5-dimethyl-1,3-thiazole is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by two major pathways: nucleophilic aromatic substitution at the C2 position and a variety of palladium-catalyzed cross-coupling reactions. A mechanistic understanding of these transformations is crucial for any researcher aiming to leverage this scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and principles outlined in this guide serve as a foundational resource for the effective application of this indispensable chemical intermediate.
References
- Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- ResearchGate. Proposed mechanisms of the nucleophilic substitution reaction of....
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- Wikipedia.
- YouTube.
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- CymitQuimica. 2-Chloro-4,5-dimethyl-1,3-thiazole.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Heck reaction.
- ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts.
- Wikipedia. Suzuki reaction.
- ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Sonogashira Coupling.
- MDPI.
- Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NIH.
- PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Master Organic Chemistry.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. m.youtube.com [m.youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4,5-dimethyl-1,3-thiazole
An in-depth guide to the purification of 2-Chloro-4,5-dimethyl-1,3-thiazole, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions during the purification of 2-Chloro-4,5-dimethyl-1,3-thiazole. This key intermediate is crucial in the synthesis of various pharmaceutical and agrochemical compounds, making its purity paramount for successful downstream applications.[1][2][3]
Troubleshooting Guide
This section addresses specific challenges that may arise during the purification process, offering causative explanations and actionable solutions.
Question 1: My final product is a dark-colored oil or solid, and the purity by GC/NMR is low. What is causing this discoloration and how can I fix it?
Answer:
Discoloration and low purity in the final product are typically indicative of residual starting materials, acidic impurities from the synthesis, or thermal decomposition. Thiazole derivatives, particularly halogenated ones, can exhibit limited thermal stability.[4]
Potential Causes & Solutions:
-
Acidic Impurities: The synthesis of chlorothiazoles often involves chlorinating agents like sulfuryl chloride or chlorine gas, which can leave residual acidic byproducts.[4][5]
-
Solution: Before concentration, perform an aqueous workup. After the reaction, quench the mixture carefully and wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine.[4][6] This neutralizes and removes acidic components that can catalyze degradation.
-
-
Thermal Decomposition: The target compound may be thermally sensitive, especially during solvent removal or distillation.[4]
-
Solution 1 (Concentration): Remove organic solvents using a rotary evaporator at a minimal bath temperature (e.g., <40°C) and under reduced pressure. Do not evaporate to complete dryness, as this can overheat the product.
-
Solution 2 (Distillation): If distillation is the chosen purification method, it must be performed under high vacuum (reduced pressure) to lower the boiling point and minimize thermal stress.[4][7] A short-path distillation apparatus is recommended. The addition of high-boiling point polyethers, like polyethylene glycol, to the distillation pot can sometimes stabilize the crude material.[7]
-
-
Oxidative Degradation: Exposure to air and light for prolonged periods can degrade sensitive heterocyclic compounds.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Store the purified product in amber vials at low temperatures.
-
Question 2: I am struggling to achieve baseline separation of my product from a close-running impurity using flash column chromatography. What should I do?
Answer:
Achieving good separation in column chromatography is entirely dependent on selecting an optimal solvent system and proper column packing technique. Close-running impurities require a fine-tuning of the mobile phase polarity.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The polarity difference between your eluent and the compounds of interest is not sufficient to resolve them on the stationary phase (silica gel).
-
Solution 1 (TLC Analysis): Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[1] A good solvent system will show a clear separation between the product spot and the impurity, with the product having an Rf (retention factor) value between 0.2 and 0.4.[1] Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane.[1]
-
Solution 2 (Solvent Modifiers): For basic compounds like thiazoles, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can deactivate acidic sites on the silica gel. This often reduces tailing and improves peak shape, leading to better separation.[1]
-
-
Improper Column Packing or Loading: Poorly packed columns with air bubbles or channels, or overloading the column with crude material, will lead to broad peaks and poor resolution.
-
Solution: Pack the column using a slurry method to ensure a homogenous bed.[1] For loading the sample, use the "dry loading" technique if the compound has poor solubility in the initial eluent. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[1]
-
Question 3: My yield is consistently low after recrystallization. How can I improve the recovery of my purified compound?
Answer:
Low yield from recrystallization points to two main issues: either the compound has significant solubility in the cold recrystallization solvent, or the initial crude material has very low purity.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Solution 1 (Solvent Screening): Test a variety of solvents. For 2-Chloro-4,5-dimethyl-1,3-thiazole, suitable solvents could include hexanes, ethyl acetate, toluene, or mixed solvent systems like hexane/ethyl acetate.[4][8] The goal is to find a system where the product is sparingly soluble at room temperature or below.
-
Solution 2 (Mixed Solvent System): Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (saturation point). Allow this solution to cool slowly.
-
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out as an amorphous solid, trapping impurities, rather than forming pure crystals.
-
Insufficient Concentration: The solution may not be saturated enough for crystals to form upon cooling.
-
Solution: After dissolving the crude product, gently boil off a small portion of the solvent to concentrate the solution before allowing it to cool.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 2-Chloro-4,5-dimethyl-1,3-thiazole on a lab scale?
For typical lab-scale purifications (milligrams to several grams), flash column chromatography on silica gel is often the most versatile and reliable method. It allows for the effective separation of the target compound from unreacted starting materials and byproducts.[1] For obtaining a final product of very high purity, especially for analytical standards or sensitive downstream applications, a subsequent recrystallization step is highly recommended.[9][10]
Q2: How do I assess the purity of my final product?
A multi-technique approach is always best for confirming purity.[11]
-
Chromatographic Methods:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Gas Chromatography (GC): Excellent for volatile and thermally stable compounds. Purity is often reported as the area percentage of the main peak.[11]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools not only for structural confirmation but also for purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS is particularly useful for identifying both the product and any volatile impurities.
Q3: Are there any specific safety precautions for handling 2-Chloro-4,5-dimethyl-1,3-thiazole?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially when dealing with powders or volatile solutions.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: My compound appears to be degrading in its DMSO stock solution over time. Is this expected?
Yes, this is a known issue for some thiazole derivatives. Certain 2-aminothiazoles have been shown to be unstable in DMSO, undergoing dimerization and oxidation.[12] While 2-Chloro-4,5-dimethyl-1,3-thiazole has a different substitution pattern, the thiazole ring itself can be susceptible to degradation.
-
Recommendation: For long-term storage, it is best to store the compound as a neat solid at low temperatures (-20°C). If solution storage is necessary, prepare fresh solutions for biological assays and avoid prolonged storage, especially at room temperature.[12]
Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.[1]
-
Solvent System Selection:
-
Dissolve a small amount of crude product in dichloromethane.
-
Spot on a TLC plate and develop in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
The optimal eluent system should provide an Rf value of ~0.3 for the product.[1]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 2-Chloro-4,5-dimethyl-1,3-thiazole in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product).
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[1]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin elution, collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4,5-dimethyl-1,3-thiazole.[1]
-
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale / Notes |
| Chromatography Eluent | Hexanes / Ethyl Acetate Gradient | Offers good separation for moderately polar compounds.[1] |
| Recrystallization Solvents | Hexanes, Toluene, Ethanol, or mixtures | Choice depends on impurity profile; screen for optimal recovery.[4][8] |
| Distillation Pressure | < 10 mbar | Minimizes thermal decomposition by lowering the boiling point.[7] |
| Max. Heating Temp. | < 40-50 °C (for concentration) | Prevents degradation of the thermally sensitive compound.[4] |
| Purity Analysis | GC, ¹H NMR, LC-MS | Orthogonal methods provide a comprehensive purity assessment.[11] |
Visual Workflow
The following diagram outlines the logical workflow for the purification and analysis of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Caption: Logical workflow for purification of 2-Chloro-4,5-dimethyl-1,3-thiazole.
References
- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
- Process for the preparation of chlorothiazole derivatives. (n.d.). European Patent Office.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). European Patent Office.
-
Method for purifying 2-chloro-5-chloromethyl thiazole. (n.d.). Justia Patents. Retrieved from [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
-
2-Chloro-5-chloromethyl-1,3-thiazole. (2011). National Center for Biotechnology Information. Retrieved from [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (n.d.). Google Patents.
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. Retrieved from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuey.net [kuey.net]
- 4. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
- 8. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 10. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for 2-Chloro-4,5-dimethyl-1,3-thiazole
Welcome to the technical support center for the synthesis and optimization of 2-chloro-4,5-dimethyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.
Introduction
2-Chloro-4,5-dimethyl-1,3-thiazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity, particularly at the C2 position, makes it a versatile precursor for introducing the thiazole moiety into larger, more complex molecules. The most prevalent synthetic route involves the conversion of the readily available 2-amino-4,5-dimethylthiazole via a Sandmeyer-type reaction. While effective, this pathway presents several challenges, including diazotization instability, competing side reactions, and purification difficulties. This guide provides a structured approach to overcoming these hurdles.
Foundational Synthetic Strategies
The primary route to 2-chloro-4,5-dimethyl-1,3-thiazole begins with 2-amino-4,5-dimethylthiazole, which is commercially available or easily synthesized. The transformation is a classic Sandmeyer reaction, which involves two critical steps: the diazotization of the amine and the subsequent copper-catalyzed displacement of the diazonium group with a chloride ion.[1][2]
Caption: Troubleshooting logic for low starting material conversion.
Problem 2: Excessive Byproduct Formation
The desired product is formed, but significant impurities, primarily the hydroxythiazole and dark, tarry materials, complicate purification and reduce yield.
Causality: The aryl radical intermediate is highly reactive. If it does not efficiently trap a chloride from the copper complex, it can engage in other pathways. High temperatures and dilute conditions can favor these side reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature (Diazotization) | 0-5 °C | Stabilizes the diazonium salt, preventing premature decomposition to the hydroxy-byproduct. |
| Temperature (CuCl Addition) | Slowly warm to 60-70 °C | Controlled warming ensures a steady evolution of N₂ gas. Overheating can lead to violent decomposition and tar formation. |
| Catalyst Loading | 0.2 - 1.5 equivalents | Sufficient CuCl is needed to catalyze the reaction efficiently. Lower amounts may lead to slower conversion and more side products. [3] |
| Solvent/Concentration | Concentrated HCl | Using a high concentration of HCl as the solvent maximizes the availability of chloride ions for the substitution reaction. |
Problem 3: Difficult Purification
The crude product is an oil that is difficult to purify by column chromatography, often streaking or co-eluting with impurities.
Causality: 2-chloro-4,5-dimethyl-1,3-thiazole is a relatively polar and basic compound. Its interaction with silica gel can lead to poor separation. Furthermore, the stability of halogenated thiazoles on silica can be limited. [4] Solutions:
-
Acid/Base Extraction: Before chromatography, perform a thorough aqueous workup. Dissolve the crude material in a nonpolar solvent (e.g., ethyl acetate or dichloromethane). Wash with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash. This removes many polar impurities.
-
Vacuum Distillation: If the scale allows, vacuum distillation is often the most effective method for purifying the final product, separating it from non-volatile tars and baseline impurities.
-
Modified Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent). This can significantly improve peak shape and separation.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity based on common optimization strategies.
Step-by-Step Methodology
Caption: Optimized experimental workflow.
Reagents:
-
2-Amino-4,5-dimethylthiazole hydrochloride (1.0 eq)
-
Concentrated Hydrochloric Acid (~12 M)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Chloride (CuCl, 1.2 eq)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-4,5-dimethylthiazole hydrochloride in concentrated HCl. Cool the resulting slurry to 0-5 °C using an ice/salt bath.
-
Diazotization: Dissolve sodium nitrite in a minimum amount of cold deionized water. Add this solution dropwise to the cold, vigorously stirred amine suspension via the addition funnel, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride in concentrated HCl and warm the solution to 60 °C. Add the cold diazonium salt solution from Step 2 to the warm CuCl solution in portions. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: potential for foaming from residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient with 0.5% triethylamine).
References
-
Aitken, A. (2025). Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
NIH National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
PubChem. (n.d.). 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). [Link]
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
ResearchGate. (2025). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
NIH National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. [Link]
-
NIH National Center for Biotechnology Information. (2015). Stability of chlorothiazide sodium in polypropylene syringes. [Link]
Sources
Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole
Welcome to the technical support guide for the synthesis of 2-chloro-4,5-dimethyl-1,3-thiazole. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is efficient, reproducible, and yields a high-purity product.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during the synthesis and work-up.
Q1: My reaction is sluggish or incomplete. The TLC plate still shows a significant amount of the 4,5-dimethyl-2-thiazolamine starting material. What's going wrong?
A1: Incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The primary synthetic route involves a Sandmeyer-type reaction, which requires the careful formation of a diazonium salt from 2-amino-4,5-dimethylthiazole, followed by its substitution with chloride.
Potential Causes & Solutions:
-
Inadequate Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.
-
Troubleshooting: Ensure your reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite (NaNO₂). A rise in temperature can lead to premature decomposition of the unstable diazonium salt, resulting in side products like 4,5-dimethylthiazol-2-one instead of your desired chloro-thiazole.
-
-
Purity of Starting Material: The presence of impurities in the starting 2-amino-4,5-dimethylthiazole can interfere with the diazotization process.
-
Troubleshooting: Recrystallize your starting material before use. Confirm its purity via melting point analysis or NMR spectroscopy.
-
-
Insufficient Acid Concentration: A sufficient excess of acid (e.g., HCl) is necessary to both protonate the amine and form nitrous acid from NaNO₂.
-
Troubleshooting: Use a significant excess of concentrated HCl. A common protocol involves dissolving the amine in aqueous HCl before cooling and adding the nitrite solution.
-
Workflow for Optimizing Diazotization:
Caption: Troubleshooting workflow for incomplete conversion.
Q2: My final product is contaminated with a significant amount of a hydroxyl-containing impurity. What is this side product and how can I avoid it?
A2: The most likely culprit is 4,5-dimethylthiazol-2(3H)-one . This side product forms when the intermediate diazonium salt reacts with water instead of the chloride ion. This is a common competitive side reaction in Sandmeyer chemistry.[1][2]
Mechanism of Formation:
The arenediazonium salt intermediate is highly reactive. While the goal is a nucleophilic attack by a chloride ion (from CuCl or HCl), water, being the solvent, is present in high concentration and can also act as a nucleophile.
Preventative Measures:
-
Maximize Chloride Concentration: The reaction should be saturated with a chloride source. Using a combination of concentrated HCl and a catalytic amount of copper(I) chloride (CuCl) is standard practice. The CuCl not only provides chloride but also catalyzes the displacement of N₂ via a single-electron transfer mechanism, which favors the desired halogenation.[3][4]
-
Control Temperature: As mentioned previously, higher temperatures (above 5-10 °C) accelerate the decomposition of the diazonium salt, increasing the likelihood of reaction with water.
-
Careful Work-up: During the work-up, avoid prolonged exposure to aqueous conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly but carefully with a base like sodium bicarbonate at low temperatures before extraction.
Table 1: Key Parameters to Minimize Hydroxyl Side Product
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes diazonium salt decomposition and reaction with H₂O. |
| Chloride Source | Conc. HCl + catalytic CuCl | Maximizes Cl⁻ concentration to outcompete H₂O as the nucleophile. |
| Work-up | Prompt, cold neutralization | Prevents hydrolysis of the product or any remaining diazonium salt. |
Q3: I've isolated my product, but the NMR spectrum shows signals corresponding to over-chlorinated species. Where could this be happening?
A3: Over-chlorination typically occurs when using harsher chlorinating agents or under prolonged reaction times. While the Sandmeyer reaction is generally selective for the C2 position, alternative syntheses or aggressive conditions can lead to chlorination on the methyl groups.
Common Scenarios for Over-chlorination:
-
Synthesis from a Thiazolone Precursor: If you are synthesizing 2-chloro-4,5-dimethyl-1,3-thiazole by chlorinating 4,5-dimethylthiazol-2(3H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), side-chain chlorination is a known risk.[5][6]
-
Radical Chlorination: Under certain conditions (e.g., UV light, radical initiators), N-chlorosuccinimide (NCS) can cause chlorination of the methyl groups to form species like 2-chloro-4-(chloromethyl)-5-methylthiazole.[5]
Mitigation Strategies:
-
Choice of Reagent: For converting a thiazolone to the chloro-thiazole, POCl₃ is a common choice. However, its reactivity can be hard to control.[7][8] Using milder conditions or alternative reagents may be necessary.
-
Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated byproducts.
-
Purification: If over-chlorination occurs, purification by fractional distillation under reduced pressure or column chromatography is often required to separate these closely related compounds.[9]
Side Product Formation Pathway:
Caption: Pathways to desired product and over-chlorinated side product.
Frequently Asked Questions (FAQs)
Q: What is the most reliable starting material for this synthesis?
A: The most common and generally reliable starting material is 2-amino-4,5-dimethylthiazole . The conversion via the Sandmeyer reaction is a classic and well-documented transformation that avoids the use of harsh chlorinating agents like POCl₃, thereby reducing the risk of certain side products.[3][10]
Q: Can I use phosphorus pentachloride (PCl₅) instead of POCl₃ for chlorinating the corresponding thiazolone?
A: Yes, a mixture of POCl₃ and PCl₅ is sometimes used as a robust chlorinating agent.[11] However, this combination is extremely reactive and may decrease the overall selectivity of the reaction, potentially leading to a more complex mixture of byproducts. It is typically reserved for less reactive substrates. For a standard thiazolone, POCl₃ alone is usually sufficient.
Q: My final product is a dark oil, but the literature reports a liquid. How do I purify it?
A: Discoloration is often due to trace impurities or decomposition products. The most effective method for purifying 2-chloro-4,5-dimethyl-1,3-thiazole is vacuum distillation .[7][9] This technique separates the desired product from less volatile impurities and colored tars. If distillation is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.
Q: What are the key safety precautions for this synthesis?
A: Several reagents used in these synthetic routes are hazardous:
-
Phosphorus Oxychloride (POCl₃) and Sulfuryl Chloride (SO₂Cl₂): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Quenching should be done slowly and carefully by adding the reaction mixture to ice.
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. For this reason, they are almost always generated and used in situ in solution at low temperatures. Never attempt to isolate the diazonium salt intermediate.
References
- WIPO. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
- European Patent Office. (1998). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1.
-
Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(9), 1735-1757. [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]
-
Kikelj, D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2846-2857. [Link]
-
ResearchGate. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
ChemBK. (n.d.). 2-Chloro-4,5-dimethyl-thiazole. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Methods of preparing thiadiazoles. US3391152A.
-
ResearchGate. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. scribd.com [scribd.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route to this important building block. Here, we address common challenges and provide in-depth, field-proven insights to improve your experimental outcomes.
I. Overview of Synthetic Strategies
The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole typically proceeds through two primary pathways:
-
Sandmeyer-type reaction of 2-Amino-4,5-dimethyl-1,3-thiazole: This is a widely used method for converting an amino group on an aromatic ring to a halogen.[1][2] It involves the formation of a diazonium salt intermediate, which is then displaced by a chloride ion.[3]
-
Direct chlorination of a thiazole precursor: This can involve various chlorinating agents and starting materials, such as 4,5-dimethyl-1,3-thiazol-2(3H)-one.
This guide will focus on troubleshooting and optimizing both approaches to help you achieve higher yields and purity.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Issues with the Sandmeyer-Type Reaction
The Sandmeyer reaction is a powerful tool for introducing halogens into aromatic systems, but it can be sensitive to reaction conditions.[4]
Question 1: My yield of 2-Chloro-4,5-dimethyl-1,3-thiazole from the Sandmeyer reaction is consistently low. What are the most likely causes?
Answer: Low yields in the Sandmeyer reaction are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[5]
A. Incomplete Diazotization: The formation of the diazonium salt from 2-Amino-4,5-dimethyl-1,3-thiazole is the critical first step.
-
Insufficient Acid: Ensure a sufficient excess of a strong, non-nucleophilic acid (like HCl or H₂SO₄) is used. The acid protonates nitrous acid to form the reactive nitrosonium ion (NO⁺) and also prevents premature coupling of the diazonium salt with unreacted amine.
-
Temperature Control: The diazotization step must be performed at low temperatures, typically 0-5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt, often observed as nitrogen gas evolution and the formation of phenolic byproducts.[3]
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization.
B. Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.
-
Premature Decomposition: As mentioned, maintaining a low temperature is crucial throughout the diazotization and subsequent displacement reaction.
-
Presence of Nucleophiles: Avoid the presence of strong nucleophiles other than the desired chloride ion during the diazotization step, as they can compete in the reaction.
C. Inefficient Displacement Reaction: The displacement of the diazonium group by chloride requires a copper(I) catalyst.
-
Catalyst Activity: Ensure your copper(I) chloride (CuCl) is active. It can oxidize over time. If you suspect your CuCl is old or has been exposed to air, consider preparing it fresh or washing it with a dilute acid to remove any copper(II) salts.
-
Insufficient Catalyst: Use a stoichiometric or even a slight excess of the copper(I) salt to ensure efficient conversion.
Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity of the reaction?
Answer: Side product formation is often linked to reaction conditions and the stability of intermediates.[5]
-
Phenolic Byproducts: The formation of 4,5-dimethyl-1,3-thiazol-2-ol is a common byproduct resulting from the reaction of the diazonium salt with water. To minimize this, ensure that the reaction is carried out in a concentrated acidic solution and that the temperature is kept low.
-
Azo Coupling Products: If the diazotization is slow or incomplete, the diazonium salt can couple with the unreacted 2-Amino-4,5-dimethyl-1,3-thiazole to form colored azo compounds. This can be mitigated by the slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine, ensuring a localized excess of the amine is avoided.
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[1] While often a minor issue, ensuring efficient trapping of the aryl radical by the chloride nucleophile can help. This is again related to the concentration and activity of the copper(I) chloride.
Category 2: Issues with Direct Chlorination
Direct chlorination methods can offer a more streamlined approach but come with their own set of challenges, primarily related to selectivity and handling of reactive reagents.
Question 3: I am attempting to chlorinate 4,5-dimethyl-1,3-thiazol-2(3H)-one, but the reaction is sluggish and gives a complex mixture of products. What can I do?
Answer: The direct chlorination of a thiazolone precursor requires careful selection of the chlorinating agent and reaction conditions.
-
Choice of Chlorinating Agent: Common chlorinating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂).[6] The reactivity of these reagents varies, and the optimal choice may depend on the specific substrate and desired outcome. POCl₃ is often a good starting point for this type of transformation.
-
Reaction Temperature: These reactions often require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of tars. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and slowly increase it while monitoring the reaction progress by TLC or GC-MS.
-
Solvent Selection: The choice of solvent is critical. Inert, high-boiling point solvents like toluene, xylene, or even neat conditions (using an excess of the chlorinating agent as the solvent) are often employed. The polarity of the solvent can influence the reaction rate and selectivity.[5]
-
Work-up Procedure: Quenching the reaction mixture is a critical step. This is typically done by carefully and slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid and chlorinating agent. This step can be highly exothermic and should be performed with caution in a well-ventilated fume hood.
Category 3: Purification and Characterization
Question 4: The purification of my crude 2-Chloro-4,5-dimethyl-1,3-thiazole is proving difficult. What strategies can I employ?
Answer: Purification challenges often arise from the presence of unreacted starting materials or byproducts with similar polarities to the desired product.[5]
-
Acid-Base Extraction: The basic nitrogen atom on the thiazole ring can be exploited for purification. Dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute acid (e.g., 1M HCl) can help to remove non-basic impurities. The product can then be recovered from the organic layer. Conversely, if the product is extracted into the aqueous acidic layer, it can be re-isolated by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography: If extraction is insufficient, column chromatography on silica gel is a reliable method. A range of eluent systems, such as ethyl acetate/hexanes or dichloromethane/methanol, can be screened to achieve optimal separation.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole (Precursor for Sandmeyer Reaction)
The Hantzsch thiazole synthesis is a classic and reliable method for preparing 2-aminothiazole derivatives.[7][8]
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism involves a nucleophilic attack by the sulfur of the thioamide on the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.[5][9]
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
Step-by-Step Procedure
-
To a solution of 3-chloro-2-butanone (1 equivalent) in ethanol, add thiourea (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 2-Amino-4,5-dimethyl-1,3-thiazole.
| Reagent | Molar Equiv. | Purity | Notes |
| 3-Chloro-2-butanone | 1.0 | >95% | Handle with care, lachrymator. |
| Thiourea | 1.0 | >98% | |
| Ethanol | - | Anhydrous | Solvent |
Table 1: Reagents for the synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole.
Protocol 2: Sandmeyer Reaction for 2-Chloro-4,5-dimethyl-1,3-thiazole
This protocol outlines the conversion of the precursor amine to the desired chlorinated product.[10]
Reaction Workflow
Caption: Workflow for the Sandmeyer reaction.
Step-by-Step Procedure
-
Dissolve 2-Amino-4,5-dimethyl-1,3-thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
| Reagent | Molar Equiv. | Purity | Notes |
| 2-Amino-4,5-dimethyl-1,3-thiazole | 1.0 | >98% | |
| Sodium Nitrite | 1.1 | >99% | Prepare a fresh aqueous solution. |
| Hydrochloric Acid | Excess | Concentrated | |
| Copper(I) Chloride | 1.2 | >97% | Ensure it is active. |
Table 2: Reagents for the Sandmeyer reaction.
IV. References
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available from: [Link]
-
Sandmeyer reaction. Wikipedia. Available from: [Link]
-
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
-
Synthesis of some new 5- substituted of. JOCPR. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. Available from:
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]
-
Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Wiley Online Library. Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
synthesis of thiazoles. YouTube. Available from: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available from: [Link]
Sources
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- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Chloro-4,5-dimethyl-1,3-thiazole
Welcome to the technical support center for 2-Chloro-4,5-dimethyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address stability and reactivity challenges you may encounter during your experiments. Our goal is to equip you with the expertise to ensure the integrity of your results when working with this versatile synthetic intermediate.
I. Compound Overview and Critical Stability Profile
2-Chloro-4,5-dimethyl-1,3-thiazole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the reactive C-Cl bond at the electron-deficient C2 position of the thiazole ring, making it a prime substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2] However, the same electronic properties that make it synthetically valuable also contribute to its potential stability issues. Understanding and mitigating these issues is paramount for reproducible and successful experimentation.
This guide will address the most common challenges, from storage and handling to reaction optimization and impurity profiling.
II. Frequently Asked Questions (FAQs)
This section directly answers the most common queries regarding the handling and stability of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Q1: What are the optimal storage conditions for 2-Chloro-4,5-dimethyl-1,3-thiazole?
A1: Proper storage is the first line of defense against degradation. Based on data for analogous chloro-thiazole derivatives, the following conditions are strongly recommended:
-
Temperature: Store in a cool, well-ventilated area, ideally refrigerated at 2-8 °C.[3][4]
-
Atmosphere: While stable under normal conditions, for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent potential reactions with atmospheric moisture or oxygen.
-
Container: Keep the compound in its original, tightly sealed packaging.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
Q2: What are the visible signs of decomposition?
A2: While the compound is a liquid or low-melting solid (melting point for a similar compound is 29-31°C), visual inspection can offer clues about its integrity.[5] Signs of potential degradation include:
-
Color Change: A significant change from its typical appearance (e.g., darkening or yellowing) can indicate the formation of impurities.
-
Phase Change: The presence of unexpected solid precipitates or an unusual increase in viscosity.
-
Odor: A change in odor, which may suggest the release of volatile decomposition products.
If any of these signs are observed, it is crucial to re-analyze the purity of the material before use.
Q3: What materials and chemical classes are incompatible with 2-Chloro-4,5-dimethyl-1,3-thiazole?
A3: To prevent hazardous reactions and maintain the compound's stability, avoid contact with the following:
-
Strong Oxidizing Agents: These can lead to vigorous and potentially hazardous reactions.[3][5]
-
Strong Acids: Can promote unwanted side reactions or degradation of the thiazole ring.[3]
-
Heat and Ignition Sources: Avoid exposure to heat, hot surfaces, and open flames, as thermal decomposition can release toxic fumes such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[3][5][6]
Q4: How should I handle spills and dispose of waste?
A4: 2-Chloro-4,5-dimethyl-1,3-thiazole is classified as harmful and an irritant.[3][7] Adherence to safety protocols is mandatory.
-
Handling: Always work in a well-ventilated fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][8]
-
Spills: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, sealed container for disposal.[5]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]
III. Troubleshooting Guide for Synthetic Applications
This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving 2-Chloro-4,5-dimethyl-1,3-thiazole.
Scenario 1: Low or No Conversion in Nucleophilic Substitution Reactions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Degraded Starting Material | Assess the purity of your 2-Chloro-4,5-dimethyl-1,3-thiazole via GC-MS or ¹H NMR. Compare against a fresh or certified standard. | If purity is compromised, purify the starting material by distillation under reduced pressure or column chromatography, or procure a new batch. |
| Insufficient Nucleophilicity | Review the pKa of the conjugate acid of your nucleophile. Is it appropriate for displacing the chloride from the electron-deficient thiazole ring? | Consider using a stronger, less sterically hindered nucleophile. Alternatively, the reaction can be promoted by using a stronger base to fully deprotonate the nucleophile. |
| Inappropriate Solvent | Is the solvent polar aprotic (e.g., DMF, DMSO, Acetonitrile) to facilitate an SNAr-type mechanism? Protic solvents may solvate the nucleophile, reducing its reactivity. | Switch to a suitable polar aprotic solvent. Ensure the solvent is anhydrous, as water can interfere with many nucleophiles and bases. |
| Sub-optimal Temperature | The C-Cl bond on the thiazole ring is relatively stable and may require thermal energy for activation. | Gradually increase the reaction temperature, monitoring for product formation versus decomposition by TLC or LC-MS. Microwave heating can sometimes be effective for accelerating slow reactions.[9] |
Scenario 2: Formation of Significant Side Products
| Potential Cause | Diagnostic Check | Proposed Solution |
| Ring Opening/Decomposition | Analyze side products by LC-MS or GC-MS. Look for masses inconsistent with simple substitution or dimerization, which may suggest cleavage of the thiazole ring. | Thiazole rings can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. If using a strong base, consider adding it slowly at a lower temperature. |
| Dehalogenation | The presence of a significant amount of 4,5-dimethyl-1,3-thiazole (mass = 113.19 g/mol ) suggests reductive dehalogenation. | This can be prevalent in cross-coupling reactions.[9] Ensure a strictly inert atmosphere to prevent certain catalyst decomposition pathways. Changing the solvent or using a more active catalyst to favor the desired reaction can also be effective.[9] |
| Reaction at Methyl Groups | While less likely, under radical conditions or with very strong bases, reaction at the methyl groups could occur. Check for unexpected products via NMR. | Ensure the reaction is performed under an inert atmosphere and in the dark if radical pathways are suspected. Re-evaluate the choice of base and solvent to disfavor proton abstraction from the methyl groups. |
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting a common synthetic reaction, such as a Suzuki coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. combi-blocks.com [combi-blocks.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. georganics.sk [georganics.sk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Chloro-4,5-dimethyl-1,3-thiazole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-4,5-dimethyl-1,3-thiazole (CAS No. 56355-41-0). As a chlorinated thiazole derivative, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its chemical nature necessitates strict adherence to safety and handling protocols. This document provides in-depth, field-proven insights into its proper handling, storage, and troubleshooting of common experimental issues, ensuring both personnel safety and experimental integrity.
Section 1: Quick Reference Data
For immediate reference, the key physical and chemical properties of 2-Chloro-4,5-dimethyl-1,3-thiazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 56355-41-0 | [2][3] |
| Molecular Formula | C₅H₆ClNS | [2][3] |
| Molecular Weight | 147.63 g/mol | [2][3] |
| Appearance | Liquid; Pale yellow liquid | [1][2] |
| Purity | Typically ≥ 95% | [1][2] |
| Recommended Storage | 2-8 °C, under inert atmosphere | [1][4] |
Section 2: Core Safety & Handling Protocols
Adherence to rigorous safety protocols is non-negotiable. The reactive nature of the chloro-substituent and the thiazole ring requires a proactive approach to minimize exposure risk.
Q1: What are the primary hazards associated with 2-Chloro-4,5-dimethyl-1,3-thiazole and similar compounds?
A1: While specific toxicological data for this exact compound is limited, data from structurally similar chlorinated thiazoles indicate significant potential hazards.[5] It should be handled as a substance that is:
-
Harmful if swallowed (Acute Oral Toxicity).[4]
-
Toxic in contact with skin (Acute Dermal Toxicity).[4]
-
Toxic to aquatic life with long-lasting effects (Environmental Hazard).[4]
Causality: The electrophilic nature of the carbon atom bonded to chlorine on the thiazole ring, along with the overall reactivity of the molecule, contributes to its potential to react with biological macromolecules, leading to irritation, burns, and sensitization.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered PPE approach is mandatory to prevent all routes of exposure.[7]
-
Hand Protection: Double-gloving with chemically resistant nitrile or neoprene gloves is required.[7] The outer glove should be removed and disposed of immediately after the handling procedure is complete.
-
Expert Insight: Double-gloving provides redundancy. The outer glove handles direct contamination, while the inner glove protects against tears or pinholes in the outer layer, which are often invisible to the naked eye.
-
-
Eye & Face Protection: Chemical splash goggles in combination with a full-face shield must be worn.[4][7]
-
Body Protection: A flame-resistant lab coat and an apron made of a chemically impervious material (e.g., PVC) are necessary.[8] All clothing should be non-static.[8]
-
Respiratory Protection: All handling of the liquid compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[4][7]
Q3: What is the standard operating procedure for weighing and preparing a solution with this compound?
A3: The following protocol ensures minimal exposure and prevents contamination of laboratory equipment.
-
Preparation: Ensure a chemical spill kit and eyewash station are immediately accessible.[7]
-
Don PPE: Put on all required PPE as detailed in Q2 before entering the handling area.
-
Fume Hood Operation: Conduct the entire procedure within a certified chemical fume hood with the sash at the lowest practical height.
-
Weighing:
-
Tare a suitable, sealable container (e.g., a vial with a PTFE-lined cap) on the balance.
-
Transfer the required amount of 2-Chloro-4,5-dimethyl-1,3-thiazole into the tared container using a glass pipette or syringe. Avoid using metal spatulas which can corrode or react.
-
Securely cap the container before removing it from the balance.
-
-
Solution Preparation:
-
In the fume hood, add the desired solvent to the container in a controlled manner to prevent splashing.
-
Cap the container and mix by gentle swirling or vortexing. If sonication is required, ensure the container is properly sealed.
-
-
Cleanup: Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated "Hazardous Chlorinated Organic Waste" container.[7] Decontaminate the work surface.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, apron, lab coat, inner gloves, goggles) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4]
Section 3: Storage & Stability FAQs
Proper storage is critical for maintaining the purity and reactivity of the compound, as well as for ensuring safety.
Q1: What are the ideal long-term storage conditions?
A1: The compound should be stored in a cool, well-ventilated, and dry area, with a recommended temperature of 2-8 °C .[1][4] It must be kept in its original, tightly sealed container to prevent exposure to moisture and air.[4] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent slow degradation from atmospheric components.
Q2: What chemicals or materials are incompatible with 2-Chloro-4,5-dimethyl-1,3-thiazole?
A2: To prevent hazardous reactions, this compound must be stored away from:
-
Strong Oxidizing Agents: These can react violently with the thiazole ring.[4][8]
-
Strong Acids: Can cause vigorous or exothermic reactions.[4]
-
Heat, Flames, and Ignition Sources: While not highly flammable, the compound will decompose in a fire, releasing toxic gases like hydrogen chloride, sulfur oxides, and nitrogen oxides.[4][8]
Q3: I noticed the pale yellow liquid has darkened slightly over time. Is it still viable for my experiment?
A3: A slight darkening in color can be an early indicator of degradation, potentially due to minor oxidation or polymerization. While it may not render the compound completely unusable for all applications, it signals a change in purity.
-
Recommendation: Before using in a critical synthesis, it is highly advisable to re-analyze the material's purity using a suitable technique like HPLC or GC-MS. For high-stakes experiments, such as those in late-stage drug development, using a fresh, unopened lot is the most trustworthy approach.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during experiments involving 2-Chloro-4,5-dimethyl-1,3-thiazole.
Q1: My reaction yield is significantly lower than reported in the literature. What are the likely causes related to the reagent?
A1: Low yields can often be traced back to the quality and handling of the reagent. Consider these factors:
-
Moisture Contamination: The compound is moisture-sensitive.[6] Water in the reaction can hydrolyze the chloro group or interfere with organometallic reagents often used in conjunction with such intermediates. Ensure all solvents and glassware are rigorously dried.
-
Reagent Degradation: If the material was stored improperly (e.g., at room temperature, exposed to air), its purity may have diminished. As mentioned in Section 3, a color change can be an indicator.
-
Incompatibility with Reaction Conditions: Thiazole rings can be sensitive. Highly acidic or basic conditions, if not part of the intended reaction mechanism, could potentially degrade the starting material. Review your reaction's pH and temperature profile.
Q2: How should I handle and clean up a small spill (e.g., <50 mL) inside the fume hood?
A2: A swift and correct response is crucial to prevent exposure.
-
Alert Personnel: Immediately inform others in the lab of the spill.
-
Ensure PPE: Confirm you are wearing the full, appropriate PPE, including double gloves and a face shield.
-
Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[10]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) officer.
Q3: I am observing an unexpected side product in my reaction. Could it be related to the 2-Chloro-4,5-dimethyl-1,3-thiazole?
A3: Yes. An unexpected side product could arise from several possibilities:
-
Impurities in the Starting Material: If the reagent has degraded, impurities could participate in the reaction.
-
Homocoupling: Under certain conditions (e.g., with specific organometallic reagents), the chloro-thiazole could potentially undergo homocoupling to form a bithiazole species.
-
Reaction with Trace Water: If moisture is present, a hydroxyl-thiazole derivative could form, which might then participate in subsequent reactions.
Troubleshooting Step: Analyze an aliquot of your starting material via GC-MS or LC-MS to confirm its purity and identify any potential impurity peaks that might correlate with your observed side product.
Section 5: Visual Workflows
To aid in procedural clarity, the following diagrams outline key workflows for handling and emergency response.
Caption: Decision tree for spill response protocol.
Section 6: References
-
CymitQuimica. (n.d.). 2-Chloro-4,5-dimethyl-1,3-thiazole. Retrieved from CymitQuimica website. [2]2. Apollo Scientific. (n.d.). Safety Data Sheet for 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Retrieved from Apollo Scientific website. [4]3. Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website. [8]4. Guidechem. (n.d.). 2-Chloro-4,5-dimethyl-thiazole 56355-41-0 wiki. Retrieved from Guidechem website. [3]5. AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Chloro-5-chloromethylthiazole. Retrieved from AK Scientific, Inc. website. [11]6. ChemicalBook. (2025). 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet. Retrieved from ChemicalBook website. [10]7. Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Chlorobenzo-2,1,3-thiadiazole. Retrieved from Fisher Scientific website. [12]8. Chem-Impex. (n.d.). 2-Chloro-4-methyl-thiazole. Retrieved from Chem-Impex website. [1]9. BenchChem. (2025). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].... Retrieved from BenchChem website. [7]10. Echemi. (2024). Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate factory direct white raw powder high quality. Retrieved from Echemi website. [13]11. Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from Fisher Scientific website. [6]12. TCI America. (2025). Safety Data Sheet for 2-Chloro-5-(chloromethyl)thiazole. Retrieved from TCI America website. [14]13. Sigma-Aldrich. (2025). Safety Data Sheet for Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1). Retrieved from Sigma-Aldrich website. 14. ChemWhat. (2025). 2-Chloro-4,5-dimethyl-thiazole CAS#: 56355-41-0. Retrieved from ChemWhat website. [15]15. Chemsrc. (2025). 2-chloro-5-(2-chloroethyl)-4-methyl-1,3-thiazole. Retrieved from Chemsrc website. [16]16. Apollo Scientific. (2023). Safety Data Sheet for 5-Chloro-3-methyl-1,2,4-thiadiazole. Retrieved from Apollo Scientific website. [9]17. PubChem. (n.d.). MSDS of 2-Chloro-5-(chloromethyl)thiazole. Retrieved from PubChem website.
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- 5. capotchem.cn [capotchem.cn]
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- 10. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
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Technical Support Center: Purification of 2-Chloro-4,5-dimethyl-1,3-thiazole
Welcome to the technical support center for handling and purifying 2-Chloro-4,5-dimethyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving the desired purity for this critical intermediate. The following information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 2-Chloro-4,5-dimethyl-1,3-thiazole sample?
The impurity profile of your sample is intrinsically linked to its synthetic route. Thiazole synthesis, particularly involving chlorinating agents, can generate a variety of byproducts.[1][2] Based on common synthetic pathways, you should anticipate the following:
| Impurity Type | Potential Origin | Rationale for Formation |
| Unreacted Starting Materials | Incomplete reaction | Kinetic or thermodynamic limitations of the synthesis. |
| Solvent Residues | Workup & Synthesis | e.g., Toluene, Chloroform, Dichloromethane, THF used during the reaction or extraction steps.[3][4] |
| Over-chlorinated Byproducts | Excess chlorinating agent | The thiazole ring or methyl groups can undergo further chlorination under harsh conditions. |
| Hydrolysis Products | Exposure to moisture/base | The 2-chloro group is susceptible to hydrolysis, especially at elevated temperatures, forming the corresponding thiazol-2-one. |
| Polymeric Tar/Degradation Products | Thermal instability | Chlorinated thiazoles can exhibit limited thermal stability, leading to polymerization or decomposition, particularly during distillation.[3] |
| Reagent-derived Impurities | Chlorination Step | Residual chlorinating agents (e.g., sulfuryl chloride) or their byproducts (e.g., HCl, SO2).[4][5] |
Q2: My crude product is a dark, acidic oil. What is the essential first purification step?
An acidic and discolored crude product strongly suggests the presence of residual acids from the synthesis (e.g., HCl from a chlorinating agent). The first and most critical step is a standard aqueous workup to neutralize these acidic components and remove water-soluble impurities.
Causality: The principle here is to convert acidic impurities into their corresponding salts, which have high solubility in water and can be easily separated from the desired organic product. A weak base like sodium bicarbonate is preferred over strong bases (like NaOH) to minimize the risk of hydrolyzing the 2-chloro group on your target compound.
Protocol 1: General Aqueous Workup
-
Dissolution: Dissolve the crude 2-Chloro-4,5-dimethyl-1,3-thiazole in a water-immiscible organic solvent with a low boiling point, such as ethyl acetate or dichloromethane (DCM). A typical ratio is 5-10 mL of solvent per gram of crude product.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and shake gently, being sure to vent frequently to release any CO₂ gas that evolves. Continue until no more gas evolution is observed.
-
Separation: Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent like ethyl acetate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[6]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, neutralized product.
Q3: After an aqueous workup, my product's purity is still low. What technique should I try next?
After removing acidic and water-soluble impurities, the remaining contaminants are likely organic molecules with similar properties to your product. The choice between distillation and chromatography depends on the nature of these impurities.
Troubleshooting and Methodology Guide
Issue: Persistent Impurities After Extraction
Your primary options are vacuum distillation and column chromatography. The flowchart below provides a decision-making framework.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 6. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Degradation of 2-Chloro-4,5-dimethyl-1,3-thiazole
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Chloro-4,5-dimethyl-1,3-thiazole. Given the limited direct literature on this specific molecule, this document synthesizes established principles of thiazole chemistry and data from structurally analogous compounds to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 2-Chloro-4,5-dimethyl-1,3-thiazole?
Based on the chemistry of the thiazole ring and its derivatives, 2-Chloro-4,5-dimethyl-1,3-thiazole is susceptible to degradation through hydrolytic, photolytic, oxidative, and metabolic pathways.[1][2][3]
-
Hydrolytic Pathway: The C2 position of the thiazole ring, activated by the electronegative chlorine atom, is a prime target for nucleophilic attack. Under aqueous acidic or basic conditions, the chloro group can be displaced by a hydroxyl group to form 2-Hydroxy-4,5-dimethyl-1,3-thiazole. Extreme pH conditions may lead to subsequent ring cleavage.
-
Photolytic Pathway: Thiazole rings, particularly those with aryl substituents, can undergo photo-degradation.[4] A likely mechanism involves the reaction with singlet oxygen in a [4+2] cycloaddition, forming an unstable endoperoxide intermediate. This intermediate can then rearrange, leading to the cleavage of the thiazole ring.[4]
-
Oxidative Pathway: The thiazole ring contains two heteroatoms (sulfur and nitrogen) that can be oxidized. The sulfur atom can be oxidized to a non-aromatic sulfoxide or sulfone, while the nitrogen can be oxidized to an N-oxide.[1] Strong oxidizing agents, or reactive oxygen species generated during metabolic processes, can initiate these transformations.
-
Metabolic Pathway (Predicted): In a biological system, cytochrome P450 enzymes are likely to be involved. A critical metabolic pathway for some toxic thiazoles is the epoxidation of the C4=C5 double bond.[3] The resulting epoxide is unstable and can be hydrolyzed, leading to ring scission and the formation of reactive thioamide metabolites.[3][5]
Q2: How can I design a robust forced degradation study for this compound?
A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex secondary degradation.
Experimental Design Overview:
-
Preparation: Prepare a stock solution of 2-Chloro-4,5-dimethyl-1,3-thiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to various stress conditions in parallel. Always include a control sample kept at ambient temperature and protected from light for each condition.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose the solution in a photostability chamber (ICH Q1B guidelines) to UV and visible light. Run a dark control in parallel.
-
Thermal Degradation: Heat the solid compound and a solution separately at a high temperature (e.g., 80°C).
-
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be optimized.
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples), dilute, and analyze using a stability-indicating HPLC-UV method. Peak purity analysis and mass balance calculations are crucial.
-
Identification: Use LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products.[2][4]
Q3: What analytical techniques are best for monitoring degradation and identifying the products?
A multi-technique approach is recommended for comprehensive analysis.
| Technique | Application | Strengths & Considerations |
| HPLC-UV | Primary method for quantifying the parent compound and degradation products. Used for calculating mass balance and assessing peak purity. | A stability-indicating method must be developed, meaning all degradation products are resolved from the parent peak and each other. A photodiode array (PDA) detector is highly recommended.[6][7] |
| LC-MS/MS | Identification of unknown degradation products. | Provides molecular weight information (from MS1) and structural fragments (from MS2), which are critical for elucidating the structures of degradants.[2] |
| NMR | Definitive structure elucidation of major degradation products. | Requires isolation of the degradation product in sufficient quantity and purity. Can provide unambiguous structural information.[4] |
| GC-MS | Analysis of volatile degradation products. | Useful if ring cleavage leads to smaller, more volatile fragments. The parent compound and its primary degradants may require derivatization.[3] |
Troubleshooting Guides
Issue: Poor Resolution or Tailing Peaks in HPLC-UV Analysis
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Mobile Phase pH | The pKa of the thiazole ring is ~2.5.[1] Adjust the mobile phase pH to be at least 2 units away from the pKa of the parent compound and its degradants (e.g., use a buffer at pH < 2 or pH > 4.5). | Ionization state affects retention and peak shape. Operating far from the pKa ensures a single, stable ionic form, leading to sharper, more symmetrical peaks. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing. |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid) or switch to a column with a different stationary phase (e.g., a phenyl-hexyl column). | Residual silanol groups on the silica support can interact with the basic nitrogen of the thiazole ring, causing tailing. |
| Column Degradation | Flush the column, reverse its direction and flush again, or replace it if performance does not improve. | Extreme pH or high temperatures used in forced degradation studies can damage the column's stationary phase over time. |
Issue: Difficulty Identifying Degradants with LC-MS
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Ionization | Try different ionization sources (APCI vs. ESI) and polarities (positive vs. negative ion mode). Modify the mobile phase; for ESI, ensure it contains a proton source (e.g., formic acid) for positive mode or a proton acceptor for negative mode. | The chemical nature of the degradant may make it more amenable to a specific ionization technique. For example, less polar compounds may ionize better with APCI. |
| Signal Suppression | Dilute the sample. If using non-volatile buffers (e.g., phosphate) for HPLC, switch to a volatile MS-compatible buffer system (e.g., ammonium formate, ammonium acetate). | High concentrations of salts or co-eluting species can compete for ionization in the MS source, suppressing the signal of the analyte of interest. |
| Isomeric Degradants | Use high-resolution mass spectrometry (HRMS) to confirm elemental composition. Employ tandem MS (MS/MS) with varying collision energies to generate unique fragmentation patterns that can differentiate isomers. | Isomers will have the same molecular weight but different structures, leading to distinct fragmentation pathways that can be used for identification. |
Detailed Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-Chloro-4,5-dimethyl-1,3-thiazole in acetonitrile.
-
Sample Preparation:
-
Acid: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1 M HCl.
-
Base: In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1 M NaOH.
-
Neutral: In a third 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with purified water.
-
-
Incubation: Place the flasks in a water bath set to 60°C. Keep a control sample (stock solution diluted in water) at 4°C.
-
Sampling: At t = 0, 4, 8, 24, and 48 hours, withdraw a 100 µL aliquot from each flask.
-
Quenching & Dilution:
-
Immediately neutralize the acid sample by adding 100 µL of 0.1 M NaOH.
-
Immediately neutralize the base sample by adding 100 µL of 0.1 M HCl.
-
Add 100 µL of water to the neutral sample.
-
Dilute all quenched samples to 1.0 mL with mobile phase (50:50 acetonitrile:water).
-
-
Analysis: Inject onto a C18 HPLC column with a mobile phase of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile, using a suitable gradient. Monitor at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm).
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
-
Wikipedia. Thiazole. Available at: [Link]
-
Lima, W. G., et al. (2022). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Alneyadi, A., & Ashraf, S. S. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2025). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Various Publications. Available at: [Link]
-
Bohrium. (2016). Differential enzymatic degradation of thiazole pollutants by two different peroxidases-a comparative study. Available at: [Link]
-
Fingerprint, United Arab Emirates University. Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Kumar, V., & Sastry, G. N. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling. Available at: [Link]
-
García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Scientific Reports. Available at: [Link]
-
Ghiurca, M., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants. Available at: [Link]
-
Siodłak, D., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids. Available at: [Link]
-
Yildirim, I., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. Available at: [Link]
-
ResearchGate. (2016). Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. Available at: [Link]
-
Vione, D., et al. (2022). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Molecules. Available at: [Link]
-
Arora, P. K., & Jain, R. K. (2012). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Journal of Bioremediation & Biodegradation. Available at: [Link]
-
CABI Digital Library. (2021). Research progress of thiazole flavor compounds. Food and Fermentation Industries. Available at: [Link]
-
Mizutani, T., Yoshida, K., & Kawazoe, S. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition. Available at: [Link]
-
ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
Stankov, V., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available at: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
ResearchGate. Potential degradation pathways of thiadiazine 3. Available at: [Link]
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- 3. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Navigating the Spectral Maze: A Comparative NMR Analysis of 2-Chloro-4,5-dimethyl-1,3-thiazole for Drug Discovery
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4,5-dimethyl-1,3-thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a robust, predicted spectral analysis, contextualized through a rigorous comparison with structurally related analogs. This approach not only facilitates the identification of 2-Chloro-4,5-dimethyl-1,3-thiazole but also deepens the understanding of substituent effects on the thiazole ring system.
The Structural Significance of 2-Chloro-4,5-dimethyl-1,3-thiazole
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of bioactive molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The substitution pattern on this heterocyclic core plays a critical role in modulating a compound's pharmacological profile. The presence of a chloro group at the 2-position, combined with methyl groups at the 4 and 5-positions, imparts a unique electronic and steric profile to 2-Chloro-4,5-dimethyl-1,3-thiazole, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectral interpretation is therefore paramount for chemists working with this and related compounds.
Predicted ¹H and ¹³C NMR Spectral Data for 2-Chloro-4,5-dimethyl-1,3-thiazole
The following tables summarize the predicted chemical shifts (δ) for 2-Chloro-4,5-dimethyl-1,3-thiazole. These predictions are derived from established NMR principles, analysis of substituent effects, and data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-4,5-dimethyl-1,3-thiazole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 4-CH₃ | ~2.35 | Singlet |
| 5-CH₃ | ~2.25 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4,5-dimethyl-1,3-thiazole in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-4 | ~148 |
| C-5 | ~125 |
| 4-CH₃ | ~15 |
| 5-CH₃ | ~12 |
Spectral Interpretation and Rationale
The ¹H NMR spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole is expected to be relatively simple, displaying two singlets corresponding to the two methyl groups. The methyl group at the 4-position (adjacent to the nitrogen atom) is anticipated to be slightly downfield (~2.35 ppm) compared to the methyl group at the 5-position (~2.25 ppm). This is due to the modest electron-withdrawing nature of the imine nitrogen.
In the ¹³C NMR spectrum, the carbon atom directly attached to the electronegative chlorine atom (C-2) is predicted to be the most downfield signal in the aromatic region, around 152 ppm. The quaternary carbon at the 4-position (C-4) is also expected to be significantly downfield (~148 ppm) due to its proximity to the nitrogen atom. The C-5 carbon, being further from the heteroatoms, should appear more upfield (~125 ppm). The two methyl carbons will resonate in the aliphatic region, with the 4-CH₃ carbon appearing slightly more downfield (~15 ppm) than the 5-CH₃ carbon (~12 ppm).
A Comparative Analysis with Structural Analogs
To build confidence in the predicted spectral data and to illustrate the influence of substituents on the thiazole ring, a comparative analysis with experimentally determined NMR data for structurally similar compounds is invaluable.
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts for 2-Substituted-4,5-dimethyl-1,3-thiazoles and Related Compounds
| Compound | 2-Substituent | 4-CH₃ (ppm) | 5-CH₃ (ppm) | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) |
| 2-Chloro-4,5-dimethyl-1,3-thiazole (Predicted) | -Cl | ~2.35 | ~2.25 | ~152 | ~148 | ~125 |
| 2-Amino-4,5-dimethyl-1,3-thiazole | -NH₂ | 2.17 | 2.17 | ~169 | ~153 | ~111 |
| 4,5-dimethyl-1,3-thiazole | -H | ~2.4 | ~2.3 | ~152 | ~147 | ~120 |
| 2-Chlorothiazole | -Cl | - | - | ~151 | ~143 | ~120 |
Note: Experimental data for some analogs may be limited and values are approximated from available literature.
Key Observations from the Comparative Analysis:
-
Effect of the 2-Substituent on C-2 Chemical Shift: The nature of the substituent at the 2-position has a profound impact on the chemical shift of the C-2 carbon. The strongly electron-donating amino group in 2-amino-4,5-dimethyl-1,3-thiazole causes a significant downfield shift of C-2 to approximately 169 ppm. In contrast, the chloro group, being electronegative, also deshields the C-2 carbon, with a predicted value around 152 ppm.
-
Influence on the Methyl Protons and Carbons: The electronic nature of the 2-substituent also subtly influences the chemical shifts of the methyl groups. The electron-donating amino group in 2-amino-4,5-dimethyl-1,3-thiazole results in a slight upfield shift of the methyl proton signals compared to the predicted values for the 2-chloro analog.
-
Comparison with Unsubstituted Thiazoles: Comparing the predicted data for 2-chloro-4,5-dimethyl-1,3-thiazole with data for 2-chlorothiazole[1] and 4,5-dimethyl-1,3-thiazole highlights the additive nature of substituent effects. The presence of the methyl groups at C-4 and C-5 in the target molecule leads to a more complex ¹³C NMR spectrum in the aromatic region compared to 2-chlorothiazole.
Experimental Protocol for NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 2-Chloro-4,5-dimethyl-1,3-thiazole or its analogs, the following experimental protocol is recommended.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
II. NMR Instrument Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16-64 scans are typically sufficient.
-
Spectral width: A spectral width of approximately 12-16 ppm is usually adequate.
-
Relaxation delay (d1): A delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Spectral width: A spectral width of approximately 200-240 ppm is standard.
-
Relaxation delay (d1): A delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the acquisition and processing of NMR data.
Conclusion: Empowering Structural Elucidation
This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 2-Chloro-4,5-dimethyl-1,3-thiazole. By combining predicted spectral data with a thorough comparative analysis of related compounds, researchers can confidently identify this important synthetic building block and gain a deeper appreciation for the subtle electronic effects that govern chemical shifts in substituted thiazole systems. The detailed experimental protocol further ensures that high-quality, reliable data can be obtained, underpinning the integrity of research and accelerating the pace of drug discovery and development.
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
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Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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A Comparative Guide to the Mass Spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, thiazole derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth analysis of the mass spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole, a key building block in medicinal chemistry. By comparing its expected fragmentation patterns with those of related structures, this document offers researchers a predictive framework for identifying and characterizing similar halogenated thiazoles, thereby accelerating the drug development pipeline.
Introduction: The Role of Mass Spectrometry in Heterocyclic Chemistry
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules.[1] In the context of heterocyclic chemistry, MS provides critical information about the arrangement of atoms within the ring system and the nature of its substituents.[2] For halogenated compounds, mass spectrometry is particularly informative, as the isotopic patterns of chlorine and bromine atoms provide a distinct signature in the mass spectrum.[3] This guide will focus on the electron ionization (EI) mass spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole, a common ionization technique for volatile organic compounds.
Predicted Mass Spectrum and Fragmentation of 2-Chloro-4,5-dimethyl-1,3-thiazole
While a publicly available experimental mass spectrum for 2-Chloro-4,5-dimethyl-1,3-thiazole is not readily found, its fragmentation pattern under electron ionization can be predicted based on established principles of mass spectrometry and the behavior of analogous structures.[4][5] The molecular formula of the compound is C₅H₆ClNS, with a calculated molecular weight of approximately 147.63 g/mol .[6]
The molecular ion peak ([M]⁺˙) is expected to be observed, and due to the presence of a chlorine atom, it will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Key Predicted Fragmentation Pathways:
The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
-
Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a highly probable fragmentation pathway for chlorinated organic compounds.[3] This would result in the formation of a thiazolium cation at m/z 112. This fragment is expected to be relatively stable due to the aromaticity of the thiazole ring.
-
Loss of a Methyl Radical: The expulsion of a methyl radical (•CH₃) from one of the methyl groups at the C4 or C5 position is another likely fragmentation. This would lead to the formation of an ion at m/z 132.
-
Ring Cleavage: Heterocyclic rings can undergo characteristic cleavage patterns. For the thiazole ring, a common fragmentation involves the cleavage of the C-S and C-N bonds. This could lead to the formation of various smaller fragment ions. For instance, the loss of acetonitrile (CH₃CN) from the molecular ion could be a possible rearrangement, leading to a fragment at m/z 106.
-
Loss of HCl: The elimination of a neutral hydrogen chloride (HCl) molecule is a common fragmentation pathway for chloro-substituted compounds, particularly if a hydrogen atom is suitably positioned for rearrangement. This would result in an ion at m/z 111.
The following diagram illustrates the predicted primary fragmentation pathways of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Caption: Predicted primary fragmentation pathways of 2-Chloro-4,5-dimethyl-1,3-thiazole under electron ionization.
Comparative Analysis with Structurally Related Compounds
To further substantiate the predicted fragmentation pattern, a comparison with the known mass spectra of structurally similar compounds is invaluable.
2-Butyl-4,5-dimethyl-1,3-thiazole
The NIST WebBook provides the electron ionization mass spectrum of 2-Butyl-4,5-dimethyl-1,3-thiazole.[7] Its fragmentation is dominated by the cleavage of the butyl group. The most abundant fragment ion is typically formed by the loss of a propyl radical (C₃H₇•), a McLafferty-type rearrangement common for alkyl chains. This highlights the influence of the substituent at the C2 position on the fragmentation pattern. In our target molecule, the chloro substituent is expected to dictate a different primary fragmentation, namely the loss of the chlorine radical.
Other Halogenated Heterocycles
Studies on the mass spectrometry of halogenated heterocyclic compounds consistently show that the initial fragmentation is often the loss of the halogen atom or a hydrogen halide molecule.[2][3][8] This provides strong evidence to support the predicted primary fragmentation pathways for 2-Chloro-4,5-dimethyl-1,3-thiazole. The relative intensity of the molecular ion peak versus the fragment peaks can also provide insights into the stability of the molecule.
Thiazolo[3,2-a]pyrimidines
Research on the mass spectral fragmentation of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines indicates that the fragmentation process often involves the decomposition of the less stable ring first.[9][10] While our target molecule is a single ring system, this principle underscores the importance of the inherent stability of the thiazole ring in directing the fragmentation process.
Table 1: Comparison of Predicted Fragments of 2-Chloro-4,5-dimethyl-1,3-thiazole with Known Fragments of Related Compounds.
| Fragment Type | 2-Chloro-4,5-dimethyl-1,3-thiazole (Predicted m/z) | 2-Butyl-4,5-dimethyl-1,3-thiazole (Observed m/z) | General Halogenated Heterocycles |
| Molecular Ion | 147/149 | 169 | Present, with isotopic pattern |
| Loss of C2 Substituent | 112 ([M-Cl]⁺) | 126 ([M-C₃H₇]⁺) | Common loss of halogen radical |
| Loss of Alkyl Group | 132 ([M-CH₃]⁺˙) | 154 ([M-CH₃]⁺) | Observed if present |
| Ring Cleavage Fragments | e.g., 106 ([M-CH₃CN]⁺˙) | Various smaller fragments | Dependent on ring system |
| Loss of HX | 111 ([M-HCl]⁺˙) | N/A | Common fragmentation pathway |
Experimental Protocol for Mass Spectrometry Analysis
For researchers aiming to acquire the mass spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole or similar compounds, the following experimental protocol is recommended.
Objective: To obtain a high-quality electron ionization mass spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole for structural confirmation and fragmentation analysis.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of 2-Chloro-4,5-dimethyl-1,3-thiazole in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL. The compound is noted to be a liquid.[6]
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in most mass spectral libraries.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300. This range will cover the molecular ion and the expected fragments.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Chloro-4,5-dimethyl-1,3-thiazole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region to confirm the molecular weight and the isotopic pattern for chlorine.
-
Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
Compare the acquired spectrum with library spectra of related compounds if available.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the GC-MS analysis of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Conclusion and Future Perspectives
The mass spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole, while not publicly documented, can be reliably predicted through an understanding of fundamental mass spectrometry principles and comparison with related compounds. The anticipated fragmentation pathways, dominated by the loss of the chlorine substituent and methyl groups, provide a clear roadmap for its identification and structural confirmation. The provided experimental protocol offers a robust method for obtaining high-quality mass spectral data for this and similar halogenated thiazole derivatives. As the field of drug discovery continues to explore the vast chemical space of heterocyclic compounds, the predictive and analytical tools of mass spectrometry will remain central to the rapid and accurate characterization of these vital molecules.
References
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat usa. [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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Thiazole, 2-butyl-4,5-dimethyl-. NIST WebBook. [Link]
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Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
- electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Unknown Source.
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2H-Thiazolo[4,5-d][4][6][11]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing. [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. PubChem. [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
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Showing Compound Thiazole (FDB000907). FooDB. [Link]
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Electron Scattering Cross Sections from Thiazole for Impact Energies Ranging from 1 to 1000 eV. MDPI. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. ResearchGate. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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A Researcher's Guide to the Infrared Spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole: A Comparative Analysis
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole, a substituted heterocyclic compound relevant in synthetic chemistry and drug development. Rather than merely presenting a spectrum, we will dissect the vibrational signatures of this molecule, comparing them with foundational thiazole structures to understand the spectral impact of its specific functional groups. This comparative approach is crucial for researchers aiming to confirm synthesis, assess purity, or elucidate the structure of novel thiazole derivatives.
The structural characterization of synthesized molecules is a cornerstone of chemical research. Infrared spectroscopy remains a rapid, non-destructive, and highly informative first-line technique for functional group identification. For a molecule like 2-Chloro-4,5-dimethyl-1,3-thiazole, the IR spectrum provides a unique fingerprint, revealing the presence of the thiazole ring, the carbon-chlorine bond, and the methyl substituents. Understanding the expected frequencies and how they shift relative to simpler analogues is key to accurate interpretation.
Acquiring a High-Fidelity IR Spectrum: An Experimental Protocol
To ensure the trustworthiness and reproducibility of spectral data, a rigorous experimental methodology is paramount. For a liquid sample such as 2-Chloro-4,5-dimethyl-1,3-thiazole[1], Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the preferred method due to its minimal sample preparation and ease of use.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for at least 30 minutes to guarantee baseline stability.
-
Verify that the sample compartment is clean and dry. Purging the instrument with dry air or nitrogen is recommended to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning & Background Collection:
-
The causality behind this step is critical: any residue on the ATR crystal will contribute to the spectrum. Clean the crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to evaporate completely.
-
Collect a background spectrum (a "blank"). This scan measures the ambient environment and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of the liquid 2-Chloro-4,5-dimethyl-1,3-thiazole directly onto the center of the ATR crystal. The volume should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Secure the ATR press arm over the sample to ensure good contact between the liquid and the crystal. Inconsistent contact is a primary source of poor-quality, low-intensity spectra.
-
Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, a foundational principle of Fourier transform spectroscopy.
-
-
Data Processing & Cleaning:
-
After acquisition, clean the sample from the ATR crystal using the same procedure as in step 2.
-
Perform an ATR correction on the collected spectrum using the instrument's software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
If necessary, perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
-
A Systematic Approach to Spectral Interpretation
The interpretation of an IR spectrum is a logical process of correlating observed absorption bands with known vibrational frequencies of specific chemical bonds. The following workflow provides a self-validating system for analysis.
Caption: Workflow for the acquisition and interpretation of the IR spectrum.
Analysis of 2-Chloro-4,5-dimethyl-1,3-thiazole: Predicted Vibrational Modes
The structure of 2-Chloro-4,5-dimethyl-1,3-thiazole dictates its IR spectrum. The key vibrational modes arise from the C-H bonds of the methyl groups, the skeletal vibrations of the substituted thiazole ring, and the C-Cl bond.
Caption: Structure of 2-Chloro-4,5-dimethyl-1,3-thiazole and its primary IR-active vibrational modes.
A detailed breakdown of the expected absorption bands is as follows:
-
2980-2810 cm⁻¹ Region (Methyl C-H Stretching): This region will be characterized by bands arising from the symmetric and asymmetric stretching vibrations of the two methyl groups.[2] Thiazole itself has no bands in this area, making these peaks a clear indicator of alkyl substitution.[2]
-
1690-1480 cm⁻¹ Region (Thiazole Skeletal Vibrations): These absorptions are due to the complex stretching vibrations of the C=N and C=C bonds within the heterocyclic ring.[2] For substituted thiazoles, bands in this region are consistently observed and are analogous to those seen in aromatic hydrocarbons.[2] The precise positions are sensitive to the nature and position of substituents.
-
1445-1375 cm⁻¹ Region (Methyl C-H Bending): This spectral window contains the antisymmetric and symmetric deformation (bending) vibrations of the C-H bonds in the methyl groups.[2] A band around 1375-1385 cm⁻¹ may also have contributions from the thiazole skeleton itself.[2]
-
Below 900 cm⁻¹ (C-Cl Stretching & Fingerprint Region): The stretching vibration for a C-Cl bond is expected to appear in the 840-600 cm⁻¹ range.[3] This region, often termed the "fingerprint region," also contains a multitude of complex bending and skeletal vibrations that are unique to the molecule as a whole, making it highly useful for definitive identification when compared against a reference spectrum.
Comparative Spectral Analysis: The Effect of Substitution
To fully appreciate the spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole, we must compare it to its simpler relatives. The table below synthesizes data from literature and predictive analysis to illustrate the diagnostic spectral shifts.
| Compound | ~2980-2810 cm⁻¹ (Alkyl C-H Stretch) | ~1690-1480 cm⁻¹ (Ring Skeletal) | ~1445-1375 cm⁻¹ (CH₃ Bend) | ~840-600 cm⁻¹ (C-Cl Stretch) | Source |
| Thiazole | Absent | Present | Absent | Absent | [2][4] |
| 2,4-Dimethylthiazole | Present | Present | Present | Absent | [2] |
| 2-Chlorothiazole (Predicted) | Absent | Present | Absent | Present | [3][5] |
| 2-Chloro-4,5-dimethyl-1,3-thiazole (Predicted) | Present | Present | Present | Present | N/A |
Analysis of Spectral Evolution:
-
From Thiazole to Dimethylthiazole: The most dramatic change is the appearance of strong bands in the 2980-2810 cm⁻¹ and 1445-1375 cm⁻¹ regions, unequivocally signaling the addition of the methyl groups.[2] The skeletal vibrations also shift slightly due to the electronic and mass effects of the alkyl substituents.
-
From Thiazole to 2-Chlorothiazole: Here, the key expected difference is the emergence of a moderate to strong absorption in the lower frequency range (840-600 cm⁻¹) corresponding to the C-Cl stretch.[3] The chlorine atom, being electronegative, also inductively influences the electron distribution in the thiazole ring, which can cause subtle shifts in the skeletal vibration frequencies compared to the parent thiazole.
-
Synthesizing the Spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole: By combining these observations, we can confidently predict the IR spectrum of the target molecule. It will exhibit the characteristic C-H stretching and bending bands from the two methyl groups, the complex pattern of ring vibrations modified by all three substituents, and a distinct C-Cl stretching band in the fingerprint region. The presence of all three of these features is required to confirm the molecular structure.
Conclusion
The infrared spectrum of 2-Chloro-4,5-dimethyl-1,3-thiazole is a rich source of structural information. A systematic analysis, grounded in a robust experimental protocol and a comparative approach with simpler analogues, allows for a confident interpretation of its key features. The presence of distinct absorption bands for the methyl C-H vibrations (stretching and bending), the thiazole ring skeletal modes, and the carbon-chlorine stretch collectively form a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to use IR spectroscopy as a powerful, self-validating tool in the synthesis and characterization of substituted thiazole derivatives.
References
-
Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423–427. [Link]
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Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]
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Taurins, A., & Fenyes, J. G. E. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
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ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. Retrieved from [Link]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]
-
Al-Juboori, A. A. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. [Link]
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Prabhu, S. S., et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Journal of Molecular Structure, 1315, 138240. [Link]
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International Journal of Chemical Science. (n.d.). Molecular structure and vibrational spectra of 2-[2-(ethylamino-4-chlorophenylaminothiazol)-5-oyl] benzothiazoleby experimental and computation techniques. Retrieved from [Link]
-
ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][2][6][7]triazole Derivatives. Retrieved from [Link]
-
Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
NIST. (n.d.). Thiazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. In PubChem. Retrieved from [Link]
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Unknown Source. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
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A Comparative Guide to the Reactivity and Synthetic Utility of 2-Chloro-4,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiazole derivatives stand out as privileged scaffolds, integral to a multitude of biologically active compounds and serving as versatile building blocks in organic synthesis.[1] This guide provides an in-depth, objective comparison of 2-Chloro-4,5-dimethyl-1,3-thiazole with other key 4,5-dimethyl-1,3-thiazole derivatives, namely its 2-bromo and 2-amino analogues. By examining their synthesis, reactivity, and performance in key synthetic transformations, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies and drug discovery programs.
Introduction to the 4,5-Dimethyl-1,3-thiazole Scaffold
The 4,5-dimethyl-1,3-thiazole core is a valuable structural motif. The methyl groups at the C4 and C5 positions provide steric and electronic influence, impacting the molecule's reactivity and its potential interactions with biological targets. The substituent at the C2 position, however, is the primary determinant of the derivative's synthetic utility. This guide will focus on the comparison of the chloro, bromo, and amino substituents at this key position.
Synthesis of Key 4,5-Dimethyl-1,3-thiazole Derivatives
The synthesis of the 4,5-dimethyl-1,3-thiazole core is most commonly achieved through the Hantzsch thiazole synthesis.[2] This versatile method involves the condensation of an α-haloketone with a thioamide. For the derivatives discussed herein, the common precursor is 3-halo-2-butanone.
Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole
The synthesis of 2-amino-4,5-dimethyl-1,3-thiazole is a straightforward application of the Hantzsch synthesis, reacting 3-chloro-2-butanone with thiourea.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole [1]
-
Materials:
-
Thiourea (1 mole)
-
3-Chloro-2-butanone (1 mole)
-
Water or Ethanol (as solvent)
-
Sodium hydroxide (for workup)
-
Ether (for extraction)
-
-
Procedure:
-
Suspend thiourea in water or ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Slowly add 3-chloro-2-butanone to the suspension with stirring. An exothermic reaction may be observed.
-
Once the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.
-
The product, 2-amino-4,5-dimethyl-1,3-thiazole, will separate as an oil.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Synthesis of 2-Halo-4,5-dimethyl-1,3-thiazoles
The direct synthesis of 2-halo-4,5-dimethyl-1,3-thiazoles via a Hantzsch-type reaction is less common. A more practical approach involves the Sandmeyer reaction starting from the readily available 2-amino-4,5-dimethyl-1,3-thiazole.
Experimental Protocol: Sandmeyer Reaction for 2-Bromo-4,5-dimethyl-1,3-thiazole
-
Materials:
-
2-Amino-4,5-dimethyl-1,3-thiazole (1 mole)
-
Sodium nitrite (1.1 moles)
-
Hydrobromic acid (48%)
-
Copper(I) bromide (catalytic amount)
-
Ice
-
-
Procedure:
-
Dissolve 2-amino-4,5-dimethyl-1,3-thiazole in a mixture of hydrobromic acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
A similar procedure can be followed for the synthesis of 2-chloro-4,5-dimethyl-1,3-thiazole using hydrochloric acid and copper(I) chloride.
Comparative Reactivity in Key Synthetic Transformations
The true value of these derivatives as synthetic intermediates is demonstrated in their reactivity in cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[3] The reactivity of the 2-halothiazole in this reaction is critically dependent on the nature of the halogen. The generally accepted trend for halide reactivity in the rate-determining oxidative addition step is I > Br > Cl.[4]
Table 1: Comparative Performance of 2-Halo-4,5-dimethyl-1,3-thiazoles in a Hypothetical Suzuki-Miyaura Coupling
| 2-Halothiazole Derivative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 2-Bromo-4,5-dimethyl-1,3-thiazole | High | Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 80 °C, 4-8 h | Good to Excellent |
| 2-Chloro-4,5-dimethyl-1,3-thiazole | Moderate to Low | Pd₂(dba)₃ (2 mol%) with a specialized ligand (e.g., SPhos, XPhos), K₃PO₄ (3 equiv.), Toluene or Dioxane, 100-120 °C, 12-24 h | Moderate to Good |
Note: This table is illustrative and based on general principles of cross-coupling reactions. Actual results may vary depending on the specific boronic acid and reaction conditions.
The higher reactivity of the 2-bromo derivative allows for the use of milder reaction conditions and simpler catalytic systems.[4] In contrast, the less reactive C-Cl bond in 2-chloro-4,5-dimethyl-1,3-thiazole often necessitates more sophisticated and expensive catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halothiazole [6]
-
Materials:
-
2-Halo-4,5-dimethyl-1,3-thiazole (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/ligand for chloro)
-
Base (e.g., Na₂CO₃ for bromo, K₃PO₄ for chloro)
-
Degassed solvent (e.g., Dioxane/Water)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halothiazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) is often reversed, with F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack to form a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the halogen.[7]
Table 2: Comparative Performance of 2-Halo-4,5-dimethyl-1,3-thiazoles in a Hypothetical SNAr Reaction
| 2-Halothiazole Derivative | Relative Reactivity | Typical Nucleophiles | Expected Outcome |
| 2-Chloro-4,5-dimethyl-1,3-thiazole | High | Amines, alkoxides, thiolates | Good yields under moderate conditions |
| 2-Bromo-4,5-dimethyl-1,3-thiazole | Moderate | Strong nucleophiles or more forcing conditions may be required | Generally lower yields or slower reactions than chloro |
Note: This table is illustrative and based on general principles of SNAr reactions. Actual results may vary.
For the synthesis of 2-amino-4,5-dimethyl-1,3-thiazole derivatives from their halo-precursors, the 2-chloro derivative is the more reactive and cost-effective starting material.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-4,5-dimethyl-1,3-thiazole with an Amine
-
Materials:
-
2-Chloro-4,5-dimethyl-1,3-thiazole (1 mmol)
-
Amine (1.2-2 mmol)
-
Base (e.g., K₂CO₃ or a non-nucleophilic organic base)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-chloro-4,5-dimethyl-1,3-thiazole, the amine, and the base in the chosen solvent.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water to precipitate the product or to allow for extraction.
-
Isolate the product by filtration or extraction with an organic solvent.
-
Wash, dry, and purify the product as necessary.
-
Characterization Data
Accurate characterization is essential for confirming the identity and purity of synthesized compounds. Below are the expected spectroscopic data for 2-chloro-4,5-dimethyl-1,3-thiazole.
Table 3: Predicted Spectroscopic Data for 2-Chloro-4,5-dimethyl-1,3-thiazole
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.3-2.5 (s, 6H, 2 x CH₃). The two methyl groups may be slightly non-equivalent depending on the solvent. |
| ¹³C NMR | δ (ppm): ~160-165 (C2), ~145-150 (C4), ~120-125 (C5), ~15-20 (2 x CH₃). The C2 carbon bearing the chlorine atom will be significantly downfield.[8] |
| IR (KBr) | ν (cm⁻¹): ~3100-3000 (C-H stretch, aromatic), ~1550-1450 (C=C and C=N stretching), ~800-700 (C-Cl stretch). |
| Mass Spec. | m/z: Expected molecular ion peaks corresponding to the isotopic distribution of chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio). |
Conclusion and Recommendations
The choice between 2-chloro-, 2-bromo-, and 2-amino-4,5-dimethyl-1,3-thiazole as a synthetic intermediate is highly dependent on the desired transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): 2-Bromo-4,5-dimethyl-1,3-thiazole is the superior choice due to its higher reactivity, which allows for milder reaction conditions and a broader range of compatible catalysts.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: 2-Chloro-4,5-dimethyl-1,3-thiazole is the preferred substrate. Its enhanced reactivity in SNAr, coupled with its lower cost compared to the bromo-derivative, makes it the more efficient and economical option for introducing nucleophiles at the C2 position.
-
As a Core Structure or for Further Functionalization: 2-Amino-4,5-dimethyl-1,3-thiazole is a versatile starting material. It can be readily synthesized and its amino group can be further derivatized or used to direct subsequent reactions.
By understanding the distinct reactivity profiles of these key thiazole derivatives, researchers can design more efficient, cost-effective, and robust synthetic routes for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
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- ResearchGate. (n.d.). Proposed mechanisms of the nucleophilic substitution reaction of....
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- Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Wikipedia. (n.d.). Nucleophilic substitution.
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
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- Singleton, D. A. (2017). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 50(9), 2335-2343.
- Al-Omair, M. A., & El-Emam, A. A. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 19(11), 18636-18648.
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A Senior Application Scientist’s Guide to the Reactivity of 2-Chloro-4,5-dimethyl-1,3-thiazole: A Comparative Analysis
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antimicrobial Sulfathiazole, the anti-cancer agent Dasatinib, and the anti-inflammatory Fentiazac.[1] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing properties like metabolic stability and target binding affinity.[2] Within this class of valuable heterocycles, 2-chloro-4,5-dimethyl-1,3-thiazole (CAS 56355-41-0) stands out as a versatile and economically significant building block.[3]
Understanding the reactivity of this intermediate is paramount for researchers and drug development professionals. The chlorine atom at the C2 position serves as a versatile handle, enabling a wide array of chemical transformations. However, its reactivity is not absolute and must be understood in comparison to other potential leaving groups and reaction pathways. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-4,5-dimethyl-1,3-thiazole in key synthetic transformations, supported by established chemical principles and detailed experimental protocols.
Electronic Landscape and Inherent Reactivity
The reactivity of the thiazole ring is governed by the interplay of its two heteroatoms. The sulfur atom at position 1 acts as an electron donor through resonance, while the nitrogen atom at position 3 is electron-withdrawing via induction. This electronic push-pull relationship renders the C2 position significantly electron-deficient, making it the primary site for nucleophilic attack or deprotonation.[4] Conversely, the C5 position is the most electron-rich carbon, making it the preferred site for electrophilic substitution.[5]
The presence of the chloro group at C2 further enhances the electrophilicity of this position, priming it for substitution reactions. The methyl groups at C4 and C5, being weakly electron-donating, have a modest electronic impact but can influence reactivity through steric effects.
Comparative Reactivity in Key Synthetic Transformations
The utility of 2-chloro-4,5-dimethyl-1,3-thiazole is best demonstrated by comparing its performance in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the C2 position, activated by the adjacent ring nitrogen, makes 2-chlorothiazoles excellent substrates for SNAr reactions.[6] This pathway allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to diverse 2-substituted thiazoles.
Causality Behind Reactivity: The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing character of the thiazole ring.
Diagram: SNAr Mechanism on 2-Chloro-4,5-dimethyl-1,3-thiazole
Caption: The oxidative addition step is typically rate-limiting for aryl chlorides.
Data Presentation: Comparative Suzuki Coupling Reactivity
The following table illustrates the expected difference in performance between 2-chloro- and 2-bromo-4,5-dimethyl-1,3-thiazole in a typical Suzuki-Miyaura coupling with phenylboronic acid. The data is representative based on established reactivity principles. [7][8]
| Substrate | Halogen Leaving Group | Relative C-X Bond Strength | Expected Yield (Standard Conditions*) | Required Conditions for High Yield |
|---|---|---|---|---|
| 2-Chloro -4,5-dimethyl-1,3-thiazole | Cl⁻ | Stronger (~340 kJ/mol) | Low to Moderate (e.g., <40%) | Bulky phosphine ligand, high temp. |
| 2-Bromo -4,5-dimethyl-1,3-thiazole | Br⁻ | Weaker (~285 kJ/mol) | High (e.g., >85%) | Standard Pd catalyst, moderate temp. |
*Standard Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C.
Metal-Halogen Exchange and Deprotonation
Formation of organometallic intermediates via metal-halogen exchange or direct deprotonation is a powerful strategy for introducing electrophiles. With 2-chloro-4,5-dimethyl-1,3-thiazole, there is a subtle competition between these pathways.
-
Lithiation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures are likely to deprotonate the most acidic proton, which is at the C5 position, leaving the C2-Cl bond intact. [9]In contrast, alkyllithium reagents like n-BuLi or t-BuLi can induce metal-halogen exchange at the C2 position. However, this can be complicated by competing nucleophilic attack at the sulfur atom or deprotonation at C5 or the methyl groups. [10][11]* Grignard Formation: The formation of a Grignard reagent by reacting with magnesium metal is significantly more challenging for aryl chlorides than for aryl bromides due to the stronger C-Cl bond. [7][12]The reaction often requires activated magnesium (e.g., Rieke magnesium) or harsh conditions and may suffer from low yields.
Comparative Insight: For generating a nucleophilic thiazole species, the bromo-analog offers a more reliable entry point for both Grignard formation and straightforward metal-halogen exchange. For the chloro-analog, direct C5-lithiation with LDA is often the most selective and predictable route for functionalization at that position, while metal-halogen exchange requires careful optimization.
Experimental Protocols
The following protocols are provided as self-validating systems for assessing the reactivity of 2-chloro-4,5-dimethyl-1,3-thiazole.
Protocol 1: Buchwald-Hartwig Amination (C-N Coupling)
This protocol details the coupling of 2-chloro-4,5-dimethyl-1,3-thiazole with a representative secondary amine, morpholine, using a modern catalyst system designed for challenging chloro-substrates.
Materials:
-
2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 mmol, 147.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
G3 XPhos Palladacycle (0.02 mmol, 16.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the G3 XPhos Palladacycle and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous toluene, followed by 2-chloro-4,5-dimethyl-1,3-thiazole and morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-morpholino-4,5-dimethyl-1,3-thiazole.
Protocol 2: Suzuki-Miyaura Coupling (C-C Coupling)
This protocol describes the coupling with 4-methoxyphenylboronic acid, a common benchmark substrate.
Materials:
-
2-Chloro-4,5-dimethyl-1,3-thiazole (1.0 mmol, 147.6 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (0.03 mmol, 19.6 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
In a reaction vial, combine 2-chloro-4,5-dimethyl-1,3-thiazole, 4-methoxyphenylboronic acid, Pd(dtbpf)Cl₂, and K₃PO₄.
-
Add the dioxane and water mixture.
-
Seal the vial and purge with argon for 5 minutes.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole.
Diagram: General Reactivity Comparison Workflow
Caption: Decision workflow for selecting reaction pathways and substrates.
Conclusion
2-Chloro-4,5-dimethyl-1,3-thiazole is a building block of significant industrial and academic importance. While its reactivity in palladium-catalyzed cross-coupling and Grignard formation is lower than its bromo- and iodo-analogs due to a stronger carbon-chlorine bond, it remains a highly effective and economically advantageous substrate for a range of transformations. It excels in nucleophilic aromatic substitution reactions and can be successfully employed in modern cross-coupling protocols with the appropriate choice of advanced catalyst systems and optimized conditions. A thorough understanding of these comparative reactivities allows researchers to make informed, rational decisions in synthetic planning, ultimately accelerating the drug discovery and development process.
References
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-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
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-
ResearchGate. (n.d.). Proposed mechanisms of the nucleophilic substitution reaction of.... Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Pharmaguideline. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (2024). Nucleophilic substitution. Retrieved from Wikipedia. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (2024). Grignard reagent. Retrieved from Wikipedia. [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from SlidePlayer. [Link]
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ResearchGate. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of Thiazole Derivatives in Modern Drug Development. Retrieved from pharmachems.com. [Link]
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A Comparative Guide to the Biological Activity of Tamoxifen and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Field-Proven Insights into a Classic SERM
Tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, serves as a classic example of a prodrug—a compound that undergoes metabolic conversion to its pharmacologically active forms.[1][2] Its efficacy is not derived from the parent molecule itself, but from its hepatic metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[3] Understanding the distinct biological activities of these three compounds is critical for appreciating the nuances of tamoxifen therapy, interpreting clinical outcomes, and developing next-generation selective estrogen receptor modulators (SERMs).
This guide provides an in-depth comparison of Tamoxifen, 4-OHT, and endoxifen, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Section 1: The Metabolic Activation of Tamoxifen
Tamoxifen's journey from an ingested tablet to a potent antiestrogen is a multi-step process orchestrated primarily by the cytochrome P450 (CYP) enzyme system in the liver.[4][5] The two principal pathways involve N-demethylation and 4-hydroxylation.
-
Pathway to 4-Hydroxytamoxifen (4-OHT): Tamoxifen can be directly hydroxylated by CYP2D6 to form 4-OHT.[6]
-
Pathway to Endoxifen: More commonly, Tamoxifen is first N-demethylated by CYP3A4 and CYP3A5 to N-desmethyltamoxifen, the most abundant but weakly active metabolite.[3][5] Subsequently, CYP2D6 catalyzes the critical hydroxylation of N-desmethyltamoxifen to form endoxifen.[3][7]
This metabolic activation is not merely a biochemical curiosity; it is of profound clinical significance. The CYP2D6 gene is highly polymorphic, leading to variations in enzyme activity among individuals.[5] Patients classified as "poor metabolizers" due to less active CYP2D6 variants produce lower concentrations of endoxifen, which can correlate with a higher risk of breast cancer recurrence.[8][9] This underscores the central role of metabolic activation in therapeutic efficacy.
Caption: Workflow for a competitive estrogen receptor binding assay.
Step-by-Step Methodology:
-
Preparation of ER Source: Prepare cytosol from the uteri of immature female rats, which are a rich source of ERα. Homogenize tissue in ice-cold TEDG buffer (Tris, EDTA, DTT, Glycerol), followed by ultracentrifugation (e.g., 105,000 x g for 60 min at 4°C) to pellet nuclei and membranes. The resulting supernatant is the cytosol containing soluble ER. [10]2. Assay Setup: In assay tubes, combine the uterine cytosol preparation, a fixed concentration of radiolabeled [³H]-estradiol (e.g., 0.5-1.0 nM), and serial dilutions of the competitor compounds (Tamoxifen, 4-OHT, endoxifen). [10]3. Controls (Self-Validation):
-
Total Binding: Tubes containing only cytosol and [³H]-estradiol.
-
Non-specific Binding: Tubes containing cytosol, [³H]-estradiol, and a 100-fold excess of unlabeled estradiol to saturate all specific binding sites. [10] * Vehicle Control: Tubes containing the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate all tubes, typically overnight at 4°C, to allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound radioligand from free radioligand. A common method is hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex. Centrifuge to pellet the HAP and wash to remove unbound [³H]-estradiol.
-
Quantification: Add scintillation cocktail to the washed pellets and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor counts. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value for each compound. [10]
Protocol 2: MCF-7 Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density by quantifying total cellular protein content, providing a reliable measure of cell proliferation or cytotoxicity. [11][12]
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight. Use phenol red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Tamoxifen, 4-OHT, and endoxifen. A low concentration of 17β-estradiol (e.g., 0.1 nM) is co-administered to stimulate proliferation, which the test compounds will antagonize.
-
Controls (Self-Validation): Include wells with cells treated only with the vehicle (e.g., DMSO), cells with estradiol only (positive control for growth), and wells with medium only (blank).
-
Incubation: Incubate the plates for 3 to 5 days to allow for cell proliferation.
-
Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour. [11][13]6. Staining: Discard the TCA, wash the plates four to five times with slow-running tap water, and allow them to air dry completely. Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [11]7. Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [13]Allow the plates to air dry.
-
Solubilization and Readout: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [12]Measure the optical density (absorbance) at approximately 510-565 nm using a microplate reader. [12][14]9. Data Analysis: After subtracting the blank, calculate the percentage of growth inhibition relative to the estradiol-only control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Section 5: Discussion & Conclusion
The experimental evidence is unequivocal: the biological activity of tamoxifen is overwhelmingly dependent on its metabolic conversion to 4-hydroxytamoxifen and, most critically, endoxifen. While Tamoxifen itself has a weak affinity for the estrogen receptor, its hydroxylated metabolites are potent antagonists, binding to the ER with up to 100-fold greater affinity and inhibiting cancer cell proliferation with commensurate potency. [15] The distinction between 4-OHT and endoxifen is subtle in terms of in vitro potency but significant from a clinical pharmacology perspective. Endoxifen's higher plasma concentrations suggest it is the primary driver of tamoxifen's therapeutic effect in most patients. [16]Furthermore, the unique ability of endoxifen to induce ERα degradation at high concentrations may contribute to a more robust anti-tumor response in patients who are extensive CYP2D6 metabolizers. [9] For researchers in drug development, this classic case study highlights several critical principles:
-
The Importance of Metabolism: A parent compound's activity may not be representative of its in vivo effect. Understanding metabolic pathways is crucial.
-
Target Engagement: Quantifying drug-receptor binding affinity is a foundational step in characterizing a compound's potency.
-
Cellular Potency: The ultimate measure of a compound's activity is its ability to elicit a functional response in a relevant cellular model.
-
Pharmacogenetics: Individual genetic variations can significantly alter drug metabolism and, consequently, clinical outcomes, paving the way for personalized medicine strategies. [17] By employing rigorous and well-controlled experimental protocols like those detailed here, researchers can accurately characterize the biological activity of novel compounds and build upon the foundational knowledge established by drugs like Tamoxifen.
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Lim, Y. C., & Desta, Z. (2006). Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells. PubMed. Available at: [Link]
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Fanning, S. W., & Greene, G. L. (2019). Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models. PubMed Central. Available at: [Link]
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ResearchGate. (2025). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen | Request PDF. Available at: [Link]
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Obiorah, I., & Jordan, V. C. (2018). Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole
For professionals in the pharmaceutical and agrochemical industries, the selection of a synthetic route for a key intermediate is a critical decision, balancing cost, efficiency, scalability, and safety. 2-Chloro-4,5-dimethyl-1,3-thiazole is a valuable building block, and its production cost can significantly impact the economic viability of a final product. This guide provides a detailed comparison of the primary synthetic strategies for this compound, offering insights grounded in chemical principles and supported by experimental considerations.
The Strategic Value of 2-Chloro-4,5-dimethyl-1,3-thiazole
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1] The 2-chloro substitution on the 4,5-dimethylthiazole core provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes it a sought-after intermediate in drug discovery and development.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole is predominantly approached via two distinct pathways: the construction of the thiazole ring followed by chlorination, or the direct formation of the chloro-substituted thiazole. The classic and highly adaptable Hantzsch thiazole synthesis is a cornerstone of the first approach.[2][3][4]
Route 1: Hantzsch Thiazole Synthesis Followed by Sandmeyer Reaction
The Hantzsch synthesis, first described in 1887, is a robust method for the formation of thiazole rings from α-haloketones and thioamides.[2] For the synthesis of the target compound, this route typically involves the initial synthesis of 2-amino-4,5-dimethyl-1,3-thiazole, which is then converted to the 2-chloro derivative via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[5]
Workflow for Hantzsch Synthesis and Sandmeyer Reaction
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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 2-Chloro-4,5-dimethyl-1,3-thiazole
Introduction: The Ubiquitous Thiazole and the Need for Alternatives
The 2-chloro-4,5-dimethyl-1,3-thiazole scaffold is a cornerstone in modern medicinal chemistry. As a robust and versatile building block, its utility in constructing complex molecular architectures is well-documented.[1][2] The electron-deficient nature of the C2 position, activated by the adjacent nitrogen and the chloro leaving group, makes it an excellent electrophile for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[3][4] These reactions are pivotal in the synthesis of numerous pharmacologically active agents, including anti-inflammatory, antibacterial, and anti-cancer compounds.[2][5][6]
However, over-reliance on a single building block can introduce logistical, economic, and intellectual property constraints into a drug development pipeline. The motivation to explore alternatives to 2-Chloro-4,5-dimethyl-1,3-thiazole stems from several key drivers:
-
Modulating Reactivity: The C-Cl bond, while effective, may not always offer the optimal reactivity profile for sensitive substrates or complex multi-step syntheses. Alternative halogens or functional groups can provide finer control over reaction kinetics and conditions.
-
Improving Accessibility and Cost: The synthesis and purification of specific chlorinated heterocycles can be costly, especially at scale. Alternative precursors may offer more economical synthetic routes.
-
Bioisosteric Replacement: In lead optimization, subtle structural changes can profoundly impact a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Replacing the thiazole core with a bioisostere can improve efficacy, selectivity, or metabolic stability.[7]
-
Novel Chemical Space: Exploring structural analogs and bioisosteres opens doors to new chemical entities with potentially unique biological activities and patentability.
This guide provides a comparative analysis of viable alternatives to 2-Chloro-4,5-dimethyl-1,3-thiazole, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals. We will delve into direct halogen analogs, functional group equivalents, and key bioisosteres, supported by experimental protocols and data to inform your selection process.
The Benchmark: Reactivity Profile of 2-Chloro-4,5-dimethyl-1,3-thiazole
Before exploring alternatives, we must understand the incumbent's performance. The primary utility of 2-chloro-4,5-dimethyl-1,3-thiazole lies in its susceptibility to C2-functionalization.
-
Cross-Coupling Reactions: It is a competent coupling partner in Suzuki, Stille, and Buchwald-Hartwig amination reactions. Palladium catalysis is typically employed to forge new carbon-carbon and carbon-nitrogen bonds.[4] The general catalytic cycle for such reactions involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.[8]
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, particularly thiols and amines, can directly displace the chloride. This reaction is often thermally driven and can be an efficient, metal-free method for introducing specific functionalities.
The choice between these methods is dictated by the desired bond and the nucleophile's nature. Cross-coupling offers broader scope for C-C bond formation, while SNAr is often simpler for heteroatom nucleophiles.
Comparative Analysis of Alternative Reagents
We will now evaluate three distinct classes of alternatives, comparing their synthetic utility and strategic advantages.
Direct Analogs: The 2-Bromo and 2-Iodo-thiazoles
The most direct alternatives are the corresponding 2-bromo and 2-iodo-4,5-dimethyl-1,3-thiazoles. The choice of halogen has a profound impact on reactivity in cross-coupling reactions, stemming from the bond dissociation energies (C-I < C-Br < C-Cl).
Expertise & Experience: From a practical standpoint, the rate-limiting step in many Pd-catalyzed cross-coupling cycles is the initial oxidative addition.[8] The weaker carbon-halogen bond of 2-bromo and 2-iodo analogs allows for significantly milder reaction conditions (lower temperatures, less reactive catalysts) compared to their chloro counterpart. This can be critical for preserving sensitive functional groups elsewhere in the molecule. While 2-chlorobenzothiazoles have been used in C-S cross-coupling, the reactivity trend generally favors heavier halogens.[9]
Data Summary: Halogen Reactivity in a Model Suzuki Coupling
| Reagent | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Causality and Field Insights |
| 2-Chloro-4,5-dimethyl-1,3-thiazole | 5-10 mol% Pd(PPh₃)₄ | 90-110 | 12-24 | 60-75 | Requires more forcing conditions due to the stronger C-Cl bond. Often necessitates specialized ligands to facilitate oxidative addition. Best for cost-sensitive, large-scale campaigns. |
| Alternative: 2-Bromo-4,5-dimethyl-1,3-thiazole | 1-5 mol% Pd(PPh₃)₄ | 70-90 | 2-8 | 85-95 | The "workhorse" for laboratory-scale synthesis. Offers a balance of high reactivity, good stability, and reasonable cost. The C-Br bond is readily activated under standard conditions. |
| Alternative: 2-Iodo-4,5-dimethyl-1,3-thiazole | <1 mol% Pd(PPh₃)₄ | Room Temp - 60 | 0.5-2 | >90 | Highest reactivity, enabling room-temperature couplings. However, iodo-derivatives are often less stable and more expensive, making them suitable for difficult couplings or precious substrates. |
Yields and conditions are representative and can vary based on the specific coupling partners and ligand systems.
Functional Group Equivalents: The 2-Amino-4,5-dimethylthiazole Route
Instead of starting with a halogenated thiazole, an alternative strategy is to begin with the readily available 2-amino-4,5-dimethylthiazole and functionalize it. This precursor is commonly synthesized via the Hantzsch thiazole synthesis.[10][11]
Workflow: Hantzsch Synthesis and Subsequent Functionalization
Caption: Synthetic pathways starting from 2-Amino-4,5-dimethylthiazole.
Trustworthiness: This approach is self-validating. The Hantzsch synthesis is a classic, high-yielding reaction.[11] The resulting 2-aminothiazole can be easily purified and characterized before proceeding to the next step, ensuring the quality of the intermediate. This modularity provides greater control over the synthetic sequence.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4,5-dimethylthiazole
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the thiourea is mostly dissolved.
-
Addition: Carefully add 3-chloro-2-butanone (10.65 g, 0.1 mol) dropwise to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. Basify the solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide.
-
Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum. The resulting 2-amino-4,5-dimethylthiazole can be further purified by recrystallization from ethanol if necessary. (Typical yield: 75-85%).
Bioisosteric Replacements: Thinking Beyond the Thiazole Core
For drug development professionals, altering the core heterocyclic scaffold itself is a powerful strategy in lead optimization. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.[7] The thiazole ring can be effectively mimicked by other five-membered heterocycles.
Expertise & Experience: The choice of a bioisostere is not random; it's a hypothesis-driven decision.
-
1,3,4-Oxadiazole/Thiadiazole: These are often used to replace amide or ester functionalities and can mimic the hydrogen bonding capabilities of the thiazole nitrogen.[12][13] Thiadiazoles, in particular, maintain the sulfur atom which can be important for lipophilicity and specific interactions.[12]
-
1,2,4-Triazole: This scaffold introduces an additional nitrogen atom, creating new hydrogen bond donor/acceptor possibilities, which can be exploited to gain affinity or selectivity for a biological target.
Decision Logic for Selecting a Bioisostere
Caption: Strategic selection of a thiazole bioisostere.
Comparative Performance of Bioisosteres
| Bioisostere | Key Features | Potential Advantages in Drug Design | Synthetic Considerations |
| 1,3,4-Oxadiazole | Amide/ester isostere, strong H-bond acceptor, metabolically stable.[13] | Can improve oral bioavailability by replacing labile ester groups. Modulates polarity. | Often synthesized from acid hydrazides and orthoesters or by cyclization of acylthiosemicarbazides.[14] |
| 1,3,4-Thiadiazole | Bioisostere of pyrimidine and oxadiazole, sulfur atom increases lipophilicity.[12] | Enhanced membrane permeability. The sulfur can engage in unique interactions with biological targets. | Commonly prepared from thiosemicarbazides via cyclization reactions.[12] |
| 1,2,4-Triazole | Contains three nitrogen atoms, offering multiple H-bond donor/acceptor sites. | Can introduce novel binding interactions to improve potency or selectivity. Often very stable. | Synthesized through various methods, including the reaction of nitriles with hydrazine. |
Conclusion and Strategic Outlook
The selection of a building block in chemical synthesis is a multi-faceted decision that extends beyond mere reaction yield. While 2-Chloro-4,5-dimethyl-1,3-thiazole remains a valuable and cost-effective reagent, its alternatives offer a sophisticated toolkit for the modern chemist.
-
For maximum reactivity and mild conditions in laboratory-scale synthesis, 2-bromo- and 2-iodo-thiazoles are the superior choice, with the caveat of increased cost and potential instability.
-
For a modular, ground-up approach that provides excellent control and leverages an inexpensive precursor, the 2-aminothiazole route via Hantzsch synthesis is an outstanding strategy.
-
For lead optimization in drug discovery , exploring bioisosteres like oxadiazoles, thiadiazoles, and triazoles is not just an alternative but a critical methodology for fine-tuning pharmacological properties and generating novel intellectual property.
By understanding the causality behind the reactivity of each alternative and aligning the choice of reagent with the overarching goals of the project—be it process efficiency, molecular complexity, or biological activity—researchers can make more informed and strategic decisions, accelerating the path from discovery to application.
References
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- PMC - NIH. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry.
- Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- ResearchGate. (n.d.). 2-amino-4,5-dimethylthiazole.
- NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives.
- PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
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- PubMed. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists.
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- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
- YouTube. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features.
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- PMC - NIH. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
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A Comparative Guide to the Characterization of 2-Chloro-4,5-dimethyl-1,3-thiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 2-Chloro-4,5-dimethyl-1,3-thiazole and its key derivatives. As a Senior Application Scientist, my goal is to offer not just data, but a framework for understanding the subtle yet significant shifts in physicochemical properties that arise from substitutions on the thiazole ring. This understanding is crucial for applications in medicinal chemistry and materials science, where precise structure-activity relationships are paramount.
Introduction: The Significance of the 4,5-Dimethyl-1,3-thiazole Scaffold
The 4,5-dimethyl-1,3-thiazole core is a privileged scaffold in drug discovery and development. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is found in a variety of biologically active compounds, including the essential vitamin thiamine (Vitamin B1). The dimethyl substitution at the 4 and 5 positions provides a lipophilic character and steric bulk, influencing how these molecules interact with biological targets. The substituent at the 2-position is a key determinant of the molecule's overall properties and reactivity. This guide will focus on the characterization of the 2-chloro derivative and compare it with the 2-amino and 2-ethyl analogues to illustrate the impact of this substitution.
Characterization of 2-Chloro-4,5-dimethyl-1,3-thiazole: An Analytical Overview
While a comprehensive, publicly available dataset for 2-Chloro-4,5-dimethyl-1,3-thiazole is limited, we can predict its characteristic spectral and physical properties based on known data for closely related structures and general principles of spectroscopy and chromatography. Commercial suppliers confirm its existence as a liquid at room temperature[1][2].
dot
Caption: Synthesis and Characterization Workflow for 2-Chloro-4,5-dimethyl-1,3-thiazole.
Predicted Spectroscopic Data
| Technique | Expected Observations for 2-Chloro-4,5-dimethyl-1,3-thiazole |
| ¹H NMR | Two singlets in the aromatic region for the two methyl groups (δ ≈ 2.2-2.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and the thiazole ring. |
| ¹³C NMR | Signals for the two methyl carbons (δ ≈ 10-20 ppm), two quaternary carbons of the thiazole ring (C4 and C5, δ ≈ 120-150 ppm), and the carbon bearing the chlorine (C2, δ ≈ 150-160 ppm). The C2 signal is expected to be significantly downfield due to the electronegativity of the chlorine atom. |
| IR Spectroscopy | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-H stretching of the methyl groups (around 2900-3000 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of C₅H₆ClNS (147.63 g/mol )[1][2]. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak. |
Predicted Physical Properties
| Property | Expected Value |
| Physical State | Liquid at room temperature[1][2]. |
| Boiling Point | Expected to be in the range of 180-220 °C at atmospheric pressure, based on similarly sized and halogenated heterocyclic compounds. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Comparative Analysis with Key Derivatives
To understand the influence of the 2-substituent, we will compare the expected data for 2-Chloro-4,5-dimethyl-1,3-thiazole with the experimentally determined data for 2-Amino-4,5-dimethyl-1,3-thiazole and 2-Ethyl-4,5-dimethyl-1,3-thiazole.
dot
Caption: Impact of 2-substituents on the properties of the 4,5-dimethyl-1,3-thiazole scaffold.
2-Amino-4,5-dimethyl-1,3-thiazole
The 2-amino derivative is a common synthetic intermediate and exhibits distinct spectral features due to the electron-donating nature of the amino group.
| Technique | Observed Data for 2-Amino-4,5-dimethyl-1,3-thiazole | Reference |
| ¹H NMR (DMSO-d₆) | δ 2.05 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 6.50 (s, 2H, NH₂) | [3] |
| ¹³C NMR | Data for related 2-aminothiazole derivatives show the C2 carbon at a significantly upfield position compared to the 2-chloro derivative, typically in the range of δ 160-170 ppm. | [4] |
| IR Spectroscopy | Characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹, in addition to the thiazole ring vibrations. | [5][6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 128. | [7] |
2-Ethyl-4,5-dimethyl-1,3-thiazole
The 2-ethyl derivative serves as an example of an alkyl-substituted thiazole, where the electronic effect is less pronounced than that of the chloro or amino groups.
| Technique | Observed Data for 2-Ethyl-4,5-dimethyl-1,3-thiazole | Reference |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, C₄-CH₃), 2.35 (s, 3H, C₅-CH₃), 2.90 (q, 2H, CH₂CH₃) | [8] |
| ¹³C NMR (CDCl₃) | δ 12.5 (CH₂CH₃), 14.5 (C₄-CH₃), 15.5 (C₅-CH₃), 25.0 (CH₂CH₃), 125.0 (C₅), 145.0 (C₄), 165.0 (C₂) | [8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 141. | [8] |
Experimental Protocols for Characterization
The following are generalized, yet detailed, protocols for the characterization techniques discussed. These should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the thiazole derivatives.
dot
Caption: Standard workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thiazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is vaporized and then ionized by a high-energy electron beam.
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. The sample solution is sprayed into the source, and ions are formed from the charged droplets.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion (M⁺ or [M+H]⁺), providing the molecular weight of the compound.
Conclusion: A Framework for Rational Design
This guide provides a comparative overview of the characterization data for 2-Chloro-4,5-dimethyl-1,3-thiazole and its derivatives. The presented data and protocols offer a foundation for researchers to:
-
Predict and interpret the spectral features of novel thiazole derivatives.
-
Understand the influence of substituents on the physicochemical properties of the thiazole scaffold.
-
Develop robust analytical methods for the quality control of synthesized compounds.
By systematically applying these characterization techniques, researchers can gain deeper insights into the structure-property relationships of this important class of heterocyclic compounds, thereby accelerating the discovery and development of new drugs and materials.
References
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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d4ob01725k1.pdf. The Royal Society of Chemistry. [Link]
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13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]
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Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755). FooDB. [Link]
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One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. ResearchGate. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. NIH. [Link]
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Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. EPU Academic Staff - Erbil Polytechnic University. [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
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Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][7][9]triazole Derivatives. ChemRxiv. [Link]
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Thiazole. Wikipedia. [Link]
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Showing Compound 2-Heptyl-4,5-dimethylthiazole (FDB019779). FooDB. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
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1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
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2-Amino-5,5-dimethylthiazol-4(5H)-one. ResearchGate. [Link]
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4-Acetyl-2-amino-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazole. Spectrum. [Link]
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4,5-Dimethyl-2-octylthiazole. PubChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4,5-dimethyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a critical advisory: the proper disposal of any chemical reagent is not merely a procedural task but a cornerstone of laboratory safety and environmental stewardship. This document provides in-depth guidance on the safe handling and disposal of 2-Chloro-4,5-dimethyl-1,3-thiazole, a compound frequently utilized in synthetic chemistry. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and regulatory compliance.
While a specific Safety Data Sheet (SDS) for 2-Chloro-4,5-dimethyl-1,3-thiazole was not located during the preparation of this guide, extensive data from closely related chlorinated and thiazole-containing compounds have been synthesized to provide a robust framework for its management. It is crucial to recognize that this information should be used in conjunction with your institution's specific hazardous waste management policies and in consultation with a certified safety professional.
Hazard Profile and Core Safety Principles
Based on the analysis of analogous compounds, 2-Chloro-4,5-dimethyl-1,3-thiazole is anticipated to exhibit the following hazardous characteristics:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: May be harmful if swallowed and toxic in contact with skin.[2][3]
-
Environmental Hazard: Expected to be toxic to aquatic life with long-lasting effects.[2]
Given these potential hazards, the following core principles must govern its handling and disposal:
-
Minimize Waste: The most effective disposal method is to minimize the generation of waste in the first place. Careful planning of experiments and ordering only the necessary quantities are paramount.
-
Segregation: Never mix 2-Chloro-4,5-dimethyl-1,3-thiazole waste with other waste streams unless explicitly instructed by your institution's hazardous waste protocol. Incompatible materials can lead to dangerous reactions.
-
Containment: All waste must be stored in clearly labeled, sealed, and compatible containers to prevent accidental release.
-
Professional Disposal: The ultimate disposal of this chemical must be conducted by a licensed and approved hazardous waste disposal facility.
Personal Protective Equipment (PPE) and Immediate Safety Measures
Prior to handling 2-Chloro-4,5-dimethyl-1,3-thiazole in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | Prevents skin contact, which can lead to burns and toxicity. |
| Body Protection | A chemically resistant laboratory coat, apron, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. |
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate risks.
Workflow for Spill Response:
Caption: Decision workflow for managing a spill of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For large spills or any spill outside of a fume hood, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Don PPE: For small, manageable spills within a fume hood, don the appropriate PPE as outlined in the table above.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, as recommended by your institution's safety protocols. All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for its collection by your institution's hazardous waste management team.
Proper Disposal Procedures
The disposal of 2-Chloro-4,5-dimethyl-1,3-thiazole must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Disposal Decision Tree:
Caption: Step-by-step process for the compliant disposal of 2-Chloro-4,5-dimethyl-1,3-thiazole waste.
Detailed Disposal Protocol:
-
Container Selection:
-
Whenever possible, use the original container for waste accumulation.
-
If the original container is not available or compromised, select a new, chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is often a suitable choice.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "2-Chloro-4,5-dimethyl-1,3-thiazole."
-
List all relevant hazards, such as "Corrosive," "Toxic," and "Marine Pollutant."
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and well-ventilated.
-
The SAA should be away from general laboratory traffic and incompatible materials. Specifically, store this compound away from strong bases and oxidizing agents.[1]
-
-
Waste Collection:
-
Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond the designated time or volume limits.
-
-
Empty Containers:
-
Empty containers that held 2-Chloro-4,5-dimethyl-1,3-thiazole must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a collective responsibility that safeguards researchers, the wider community, and the environment. By adhering to these detailed protocols for the disposal of 2-Chloro-4,5-dimethyl-1,3-thiazole, you contribute to a culture of safety and ensure compliance with regulatory standards. Always prioritize caution, seek guidance from your institution's safety professionals when in doubt, and treat all chemical waste with the respect it demands.
References
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Navigating the Safe Handling of 2-Chloro-4,5-dimethyl-1,3-thiazole: A Guide to Personal Protective Equipment and Operational Safety
For the researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. The compound 2-Chloro-4,5-dimethyl-1,3-thiazole, a key intermediate in various synthetic pathways, demands a meticulous approach to handling. Its hazardous properties necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and safety protocols. This guide provides an in-depth, procedural framework for its safe management, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Foundational Hazard Analysis: Understanding the "Why" Behind the "What"
To select the correct PPE, we must first ground our choices in a thorough understanding of the chemical's intrinsic hazards. Structurally similar compounds, such as 2-Chloro-5-(chloromethyl)thiazole, provide a strong basis for risk assessment. The primary hazards are categorized as follows:
-
Acute Toxicity (Dermal and Oral): This compound is classified as toxic upon skin contact and harmful if swallowed.[1][2][3][4] This dermal toxicity is a critical driver for selecting high-quality, impermeable gloves and protective clothing, as even minor skin exposure can lead to systemic effects.
-
Severe Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2][3][4] This corrosive nature means that contact can cause immediate and irreversible tissue damage. Therefore, eye and face protection is not merely recommended; it is mandatory to prevent catastrophic injury, including blindness.
-
Skin Sensitization: Repeated or prolonged contact may lead to an allergic skin reaction.[1][2][3][4] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a significant allergic response. This underscores the importance of consistently avoiding all skin contact.
-
Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[1][2][3][4] This classification dictates stringent disposal protocols to prevent environmental contamination.
These hazards are the scientific rationale for the stringent PPE and handling protocols that follow. Adherence is not just a matter of regulatory compliance but a fundamental component of responsible scientific practice.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE must be deliberate and based on the specific hazards identified. The following table summarizes the essential equipment for handling 2-Chloro-4,5-dimethyl-1,3-thiazole.
| Protection Area | Required PPE | Rationale for Selection |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., with ABEK filter type) | Required when vapors, mists, or aerosols are generated or if ventilation is inadequate. Protects against corrosive and toxic inhalation hazards. |
| Hand | Impermeable chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact, addressing the acute dermal toxicity, corrosivity, and sensitization hazards.[1][5] Gloves must be inspected before each use. |
| Eye/Face | Chemical safety goggles with side shields AND a face shield | Provides comprehensive protection against splashes and vapors, preventing severe, irreversible eye damage.[1][6] Standard safety glasses are insufficient. |
| Skin & Body | Impermeable protective clothing, such as a chemically resistant lab coat or apron, and closed-toe shoes | Protects against accidental spills and contact with contaminated surfaces, preventing skin burns and toxic exposure.[1] |
Expert Insight: The choice of glove material is critical. Always consult a glove compatibility chart for the specific chemical being handled. Factors like breakthrough time and permeation rate determine the suitability of a glove for a given task.[5] For extended or high-exposure work, heavier-duty gloves are necessary.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a self-validating system for safety, ensuring that critical checks and measures are integrated into the workflow.
Preparation and Engineering Controls
-
Ventilation Confirmation: Before bringing the chemical into the workspace, ensure a certified chemical fume hood is operational. All handling of 2-Chloro-4,5-dimethyl-1,3-thiazole must be performed within the fume hood to manage toxic and corrosive vapors.[1]
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[6] Ensure a spill kit appropriate for corrosive and toxic chemicals is readily accessible.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the area where the chemical is stored or handled.
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling 2-Chloro-4,5-dimethyl-1,3-thiazole from acquisition to disposal.
Caption: Workflow for Safe Handling of 2-Chloro-4,5-dimethyl-1,3-thiazole.
Storage and Disposal
-
Storage: Store the chemical in its original, tightly closed container in a cool, well-ventilated area designated for toxic and corrosive materials.[1][7] Recommended storage temperature is typically 2-8°C.[1][7] The storage area floor should be impermeable.[1]
-
Waste Segregation: All materials contaminated with 2-Chloro-4,5-dimethyl-1,3-thiazole (e.g., pipette tips, gloves, paper towels, excess reagent) are considered hazardous waste.
-
Disposal: Dispose of waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7] Do not pour down the drain, as the substance is toxic to aquatic life.[1][3] Follow all institutional and local regulations for hazardous chemical waste disposal.
Emergency Response Plan: Immediate Actions for Exposure or Spills
In the event of an emergency, swift and correct action is crucial.
| Emergency Scenario | Immediate First Aid & Response |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, then wash with soap and water.[1][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][6] Remove contact lenses if present and easy to do.[6][7] Call a poison center or physician immediately.[4][7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6][8] If breathing is difficult, administer oxygen.[6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[4][8] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[4] Call a poison center or physician immediately.[7] |
| Minor Spill (in fume hood) | Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[10] Collect the material into a suitable container for hazardous waste disposal.[7] Decontaminate the area thoroughly. |
| Major Spill | Evacuate the immediate area.[4] Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |
By integrating this expert-driven safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research. Trust in your protocols is built upon a deep understanding of the risks and the validated, causal steps taken to mitigate them.
References
- SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0581_msds.pdf]
- Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
- 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Georganics. [URL: https://www.georganics.sk/2-chloro-5-chloromethyl-thiazole-p-1296.html]
- 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-chloromethylthiazole]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/48914-u]
- 2-Chloro-5-chloromethylthiazole Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/C3295.pdf]
- C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. TCI America. [URL: https://www.tcichemicals.com/US/en/assets/sds/C3295_US_EN.pdf]
- 5-Chlorobenzo-2,1,3-thiadiazole Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsMaterials.do?
- SAFETY DATA SHEET 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsMaterials.do?
- SAFETY DATA SHEET Tribol GR 3020/1000-2 PD. Castrol. [URL: https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6E1339311022E394802588D4005B20E8/$File/bpxe-9ubq4t.pdf]
- Safety data sheet according to 1907/2006/EC, Article 31. KEIM. [URL: https://dk.keim.com/fileadmin/user_upload/dk/SDB/KEIM_Klebespachtel_EN.pdf]
- MSDS of 2-Chloro-5-(chloromethyl)thiazole. Chem-Space. [URL: https://www.chem-space.com/sds/CSC00166.pdf]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. georganics.sk [georganics.sk]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. keim.com [keim.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
